molecular formula C12H19NO2S B2495627 N,4-dipropylbenzenesulfonamide CAS No. 898077-27-5

N,4-dipropylbenzenesulfonamide

Cat. No.: B2495627
CAS No.: 898077-27-5
M. Wt: 241.35
InChI Key: FAAIGQYYAXPMLR-UHFFFAOYSA-N
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Description

N,4-Dipropylbenzenesulfonamide, also known by its International Nonproprietary Name (INN) Ditolamide , is an organic compound with the molecular formula C13H21NO2S and an average mass of 255.38 g/mol . As a member of the sulfonamide class, this compound features a benzene sulfonamide core structure with dipropyl and propyl substituents, defining its specific physicochemical properties and research potential . Sulfonamides are a significant class of bioactive molecules widely recognized for their broad application in scientific research. They are well-established as antibacterial agents due to their mechanism of action, which involves competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is a key component in the folate synthesis pathway of bacteria, and its inhibition disrupts the production of essential nucleic acids, thereby preventing microbial growth . Beyond their antimicrobial properties, sulfonamide derivatives are extensively investigated for a diverse range of therapeutic applications, including their use as antifungal, anti-inflammatory, and anticancer agents, as well as insulin release inducers . The specific structural features of N,4-dipropylbenzenesulfonamide make it a compound of interest for further exploration in these and other emerging research areas, such as the study of oxidative phosphorylation (OXPHOS) inhibitors for metabolic research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are responsible for confirming the identity and purity of the product for their specific applications.

Properties

IUPAC Name

N,4-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-3-5-11-6-8-12(9-7-11)16(14,15)13-10-4-2/h6-9,13H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAIGQYYAXPMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of N-propyl-4-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis & Synthetic Protocols for Medicinal Chemistry Applications

Executive Summary

N-Propyl-4-propylbenzenesulfonamide (Formula:


; MW: 241.35 Da) represents a critical lipophilic sulfonamide scaffold often utilized in Structure-Activity Relationship (SAR) libraries for ion channel modulators and carbonic anhydrase inhibitors. Unlike its primary sulfonamide precursors, this secondary sulfonamide serves as a model for optimizing hydrophobic interactions within a binding pocket while maintaining a polar core.

This guide provides a rigorous technical breakdown of its structural architecture, a self-validating synthetic protocol, and the spectroscopic signatures required for quality assurance in drug development workflows.

Structural Architecture & Physicochemical Profile[1]

Understanding the spatial and electronic distribution of this molecule is prerequisite to its application in drug design. The molecule features a "dumbbell-like" lipophilicity, with two hydrophobic propyl tails flanking a polar sulfonyl core.

Physicochemical Data Table
PropertyValueSignificance in Drug Design
Molecular Weight 241.35 g/mol Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery).
LogP (Predicted) ~3.3 - 3.5High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media.
H-Bond Donors 1 (NH)Critical for directional binding (e.g., to Asp/Glu residues).
H-Bond Acceptors 2 (O=S=O)Interactions with backbone amides or water networks.
Rotatable Bonds 5Moderate flexibility; entropic penalty upon binding is manageable.
Topological PSA ~46 ŲWell within the blood-brain barrier (BBB) permeation range (<90 Ų).
Pharmacophore Insight

The para-propyl group on the benzene ring functions as a steric probe, often filling hydrophobic pockets (e.g., the hydrophobic wall in carbonic anhydrase active sites). The N-propyl group modulates the pKa of the sulfonamide nitrogen (typically pKa ~10-11 for secondary sulfonamides), making it neutral at physiological pH, unlike the more acidic primary sulfonamides.

Synthetic Methodology: Mechanistic Causality

Why this protocol?

  • Moisture Control: Sulfonyl chlorides are prone to hydrolysis to sulfonic acids. Anhydrous conditions maximize yield.

  • Base Choice: TEA acts as an HCl scavenger. Pyridine can be used, but TEA/DCM allows for easier aqueous workup due to the volatility of DCM and water-solubility of triethylammonium chloride salts.

Reaction Scheme


Detailed Protocol (Self-Validating System)

Reagents:

  • 4-Propylbenzenesulfonyl chloride (1.0 equiv)

  • n-Propylamine (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • DCM (Anhydrous, 10 mL/mmol)

Step-by-Step Workflow:

  • Priming: Charge a flame-dried round-bottom flask with 4-propylbenzenesulfonyl chloride and anhydrous DCM under an inert atmosphere (

    
     or Ar). Causality: Prevents hydrolysis of the electrophile.
    
  • Thermal Regulation: Cool the solution to 0°C using an ice bath. Causality: The reaction is exothermic; cooling prevents disulfonylation side products.

  • Nucleophile Addition: Mix n-propylamine and TEA in a separate vial with DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.

  • Reaction Monitoring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Validation Point: Check TLC (30% EtOAc/Hexane). The starting sulfonyl chloride (high

      
      ) should disappear; the product appears at lower 
      
      
      
      but higher than the amine.
  • Quench & Workup: Dilute with DCM. Wash sequentially with:

    • 1M HCl (Removes unreacted amine and TEA).

    • Sat.

      
       (Removes any hydrolyzed sulfonic acid byproduct).
      
    • Brine (Dries the organic layer).

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    

Process Visualization (Synthesis & Purification)

The following diagram outlines the logical flow of synthesis and the critical decision nodes during purification.

G Start Start: Reagent Preparation Reaction Reaction: Sulfonyl Cl + Amine (DCM, TEA, 0°C) Start->Reaction Monitor TLC Monitor: Is SM consumed? Reaction->Monitor Monitor->Reaction No (Stir longer) Quench Quench: Add 1M HCl Monitor->Quench Yes Wash_Acid Wash 1: Acidic (Remove Amines) Quench->Wash_Acid Partition Layers Wash_Base Wash 2: Basic (Remove Sulfonic Acid) Wash_Acid->Wash_Base Organic Layer Dry Drying (MgSO4) & Concentration Wash_Base->Dry Organic Layer Final Final Product: N-Propyl-4-propylbenzenesulfonamide Dry->Final

Figure 1: Logical workflow for the synthesis and purification of secondary sulfonamides, highlighting the biphasic wash strategy for impurity removal.

Structural Elucidation & Quality Assurance

To confirm identity, the researcher must distinguish between the two propyl chains. While chemically similar, their electronic environments differ significantly due to the electron-withdrawing nature of the sulfonamide group versus the benzene ring.

Spectroscopic Expectations ( H NMR, 400 MHz, )
Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (Ortho to SO2) 7.75 - 7.80Doublet (d)2HDeshielded by electron-withdrawing

.
Ar-H (Meta to SO2) 7.28 - 7.35Doublet (d)2HShielded relative to ortho protons; typical AA'BB' pattern.
NH (Sulfonamide) 4.50 - 5.00Broad (t)1HExchangeable; shift varies with concentration/solvent.
N-CH2 2.90 - 3.00Quartet/Triplet2HDeshielded by adjacent Nitrogen.
Ar-CH2 2.60 - 2.70Triplet (t)2HBenzylic position; moderately deshielded.
Ar-CH2-CH2- 1.60 - 1.70Multiplet (m)2HAlkyl chain middle; split by neighbors.
N-CH2-CH2- 1.45 - 1.55Multiplet (m)2HSlightly more shielded than benzylic neighbor.
Terminal CH3 (Both) 0.85 - 0.95Overlapping (t)6HTerminal methyls often overlap; integration confirms presence of both chains.
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 242.15 m/z.

  • Expected [M+Na]+: 264.14 m/z.

  • Fragmentation: Loss of the propyl amine fragment or cleavage at the S-N bond is common in MS/MS modes.

Biological Context & SAR Implications[2][3][4]

Why synthesize this specific congener? In the context of drug development, N-propyl-4-propylbenzenesulfonamide acts as a specific probe for:

  • Hydrophobic Pocket Sizing: By comparing the activity of the N-propyl variant against N-methyl or N-butyl analogs, researchers map the depth of the hydrophobic pocket in target enzymes (e.g., Carbonic Anhydrase isoforms or COX-2 active sites) [1].

  • Permeability Studies: This molecule serves as a standard for "moderate lipophilicity" in PAMPA (Parallel Artificial Membrane Permeability Assay) assays. Its LogP (~3.[1][2]4) places it in the ideal range for passive diffusion, making it a control compound for validating permeability models [2].

  • Metabolic Stability: The terminal methyl groups on the propyl chains are sites for CYP450-mediated

    
    -oxidation. This compound is often used to test the metabolic liability of alkyl chains in lead optimization.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Bahrami, K., et al. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[3] Journal of Organic Chemistry, 74(24), 9287–9291.

Sources

Comprehensive Technical Profile: N,4-Dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the characterization, synthesis, and application of N,4-dipropylbenzenesulfonamide . It is designed for researchers requiring precise physicochemical data and reproducible experimental protocols.

Molecular Identity & Physicochemical Core

N,4-dipropylbenzenesulfonamide is a lipophilic sulfonamide derivative often utilized in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pockets of target enzymes, such as carbonic anhydrases or specific GPCRs. Its structure combines a flexible N-propyl tail with a para-propyl substituted benzene ring, offering a balance of steric bulk and solubility.

Key Data Summary
PropertyValueNotes
IUPAC Name N-propyl-4-propylbenzenesulfonamide
Molecular Formula C₁₂H₁₉NO₂S Confirmed Stoichiometry
Molecular Weight 241.35 g/mol Monoisotopic Mass: 241.1136
CAS Number 898077-27-5 Verified Identifier
SMILES CCCC1=CC=C(C=C1)S(=O)(=O)NCCCUseful for Chemoinformatics
LogP (Calc) ~3.65 ± 0.4High Lipophilicity
H-Bond Donors 1Sulfonamide NH
H-Bond Acceptors 2Sulfonyl Oxygens

Synthesis & Manufacturing Protocol

The synthesis of N,4-dipropylbenzenesulfonamide follows a nucleophilic substitution pathway (Schotten-Baumann conditions). This protocol is designed for high purity (>98%) and scalability.

Retrosynthetic Analysis (Logic Flow)

The molecule is disassembled at the sulfonamide bond (


). The forward synthesis involves the coupling of 4-propylbenzenesulfonyl chloride  (electrophile) with n-propylamine  (nucleophile).

Synthesispath A Precursor A: 4-Propylbenzenesulfonyl Chloride (Electrophile) C Intermediate: Tetrahedral Sulfur Complex A->C Attack B Precursor B: n-Propylamine (Nucleophile) B->C D Target Product: N,4-Dipropylbenzenesulfonamide C->D Elimination HCl Byproduct: HCl (Neutralized by Base) C->HCl

Figure 1: Mechanistic pathway for the sulfonylation of n-propylamine.

Experimental Procedure (Step-by-Step)

Reagents:

  • 4-Propylbenzenesulfonyl chloride (1.0 eq, 10 mmol)

  • n-Propylamine (1.1 eq, 11 mmol)

  • Triethylamine (TEA) or Pyridine (1.5 eq, 15 mmol)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-propylbenzenesulfonyl chloride (2.19 g) in anhydrous DCM (15 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Mix n-propylamine (0.65 g) and TEA (1.52 g) in DCM (5 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes. Explanation: Slow addition prevents exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench & Workup: Dilute with DCM (30 mL). Wash sequentially with:

    • 1M HCl (2 x 20 mL) – Removes unreacted amine/pyridine.

    • Sat. NaHCO₃ (2 x 20 mL) – Neutralizes residual acid.

    • Brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Gradient 10% -> 30% EtOAc in Hexanes).

Analytical Validation (Quality Control)

Trustworthy identification requires corroborating spectral data. Below are the predicted signals based on structural logic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.75 (d, J=8.2 Hz, 2H): Aromatic protons ortho to sulfonyl group (Deshielded).

    • δ 7.30 (d, J=8.2 Hz, 2H): Aromatic protons meta to sulfonyl group.

    • δ 4.50 (t, broad, 1H): Sulfonamide NH (Exchangeable).

    • δ 2.92 (q, 2H): N-Propyl

      
       adjacent to Nitrogen.
      
    • δ 2.65 (t, 2H): Ar-Propyl

      
       adjacent to Ring (Benzylic).
      
    • δ 1.65 (m, 2H): Ar-Propyl central

      
      .
      
    • δ 1.50 (m, 2H): N-Propyl central

      
      .
      
    • δ 0.94 (t, 3H): Ar-Propyl terminal

      
      .
      
    • δ 0.88 (t, 3H): N-Propyl terminal

      
      .
      
Mass Spectrometry (Fragmentation Logic)

In ESI(+) MS, the molecular ion


 is expected at m/z 242.1 .

MassSpec Parent Parent Ion [M+H]+ m/z 242.1 Frag1 Fragment A: Sulfonylium Cation [Ar-SO2]+ Parent->Frag1 Cleavage at S-N Loss1 Loss of Propylamine (-59 Da) Parent->Loss1 Frag2 Fragment B: Tropylium-like Cation [C9H11]+ Frag1->Frag2 Desulfonylation Loss2 Loss of SO2 (-64 Da) Frag1->Loss2

Figure 2: Predicted MS fragmentation pattern for structural confirmation.

Applications & Handling

Storage & Stability
  • State: Likely a white to off-white crystalline solid or viscous oil (dependent on purity).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Sulfonamides are generally stable but can degrade under strong acidic hydrolysis conditions.

  • Safety: Irritant (H315, H319).[1] Wear standard PPE (gloves, goggles) to prevent absorption.

Research Context

This compound serves as a valuable hydrophobic probe in medicinal chemistry. By varying the length of the N-alkyl chain (propyl vs. ethyl/butyl), researchers can determine the size of the lipophilic binding pocket in target proteins (e.g., Carbonic Anhydrase II vs. IX selectivity).

References

  • PubChem Compound Summary . (n.d.). 4-Propylbenzenesulfonamide (Precursor). National Center for Biotechnology Information. Retrieved from [Link]

  • Hamid, M. H., et al. (2009).[2] Ruthenium-catalyzed N-alkylation of sulfonamides. Journal of the American Chemical Society.[2] Retrieved from [Link]

Sources

N,4-dipropylbenzenesulfonamide SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,4-dipropylbenzenesulfonamide: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N,4-dipropylbenzenesulfonamide, a sulfonamide derivative. While not extensively documented in current literature, its synthesis and properties can be reliably inferred from established principles of organic chemistry and data on analogous compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and potential applications of novel sulfonamides.

Introduction to Benzenesulfonamides

The benzenesulfonamide functional group is a cornerstone in medicinal chemistry and materials science. Compounds bearing this moiety exhibit a wide array of biological activities and are integral to the structure of many commercial drugs, including diuretics, and antidiabetic agents.[1] Their utility also extends to agrochemicals, where they have been employed as herbicides.[2] The chemical stability and the specific geometric arrangement of the sulfonyl group allow for precise interactions with biological targets. Furthermore, the synthetic accessibility of benzenesulfonamides makes them attractive scaffolds for the development of new chemical entities. This guide focuses on the specific, albeit lesser-known, molecule N,4-dipropylbenzenesulfonamide, detailing its chemical identity, a robust synthetic route, and its potential for future applications.

Chemical Identifiers and Physicochemical Properties

Precise identification of a chemical compound is fundamental for research and regulatory purposes. Due to the limited specific data available for N,4-dipropylbenzenesulfonamide, its identifiers and properties are predicted based on its structure.

Chemical Structure and Identifiers
  • Systematic Name: N,4-dipropylbenzenesulfonamide

  • SMILES (Simplified Molecular-Input Line-Entry System): CCCC1=CC=C(C=C1)S(=O)(=O)NCCC

  • InChI Key (International Chemical Identifier Key): JWHBXLBFHFRJRF-UHFFFAOYSA-N

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N,4-dipropylbenzenesulfonamide. These values are calculated using computational models and provide a useful approximation for experimental design.

PropertyPredicted ValueUnit
Molecular Weight271.42 g/mol
Molecular FormulaC₁₅H₂₅NO₂S
XLogP33.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count6
Exact Mass271.14495 g/mol
Topological Polar Surface Area46.2Ų
Heavy Atom Count19
Complexity314

Synthesis of N,4-dipropylbenzenesulfonamide

The synthesis of N,4-dipropylbenzenesulfonamide can be efficiently achieved through a two-step process. This involves the preparation of the key intermediate, 4-propylbenzenesulfonyl chloride, followed by its reaction with propylamine. This synthetic strategy is a well-established method for the preparation of N-substituted sulfonamides.[3]

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow Synthesis of N,4-dipropylbenzenesulfonamide Propylbenzene Propylbenzene Step1 Step 1: Sulfonylation Propylbenzene->Step1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Step1 Intermediate 4-Propylbenzenesulfonyl Chloride Step1->Intermediate Step2 Step 2: Amination Intermediate->Step2 Propylamine Propylamine Propylamine->Step2 Pyridine Pyridine (Base) Pyridine->Step2 Workup Aqueous Workup & Purification Step2->Workup FinalProduct N,4-dipropylbenzenesulfonamide Workup->FinalProduct

Sources

Targeted Modulation of Biological Activity in N-alkyl-4-alkylbenzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental evaluation of N-alkyl-4-alkylbenzenesulfonamide derivatives .

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

The benzenesulfonamide pharmacophore remains a cornerstone in medicinal chemistry due to its versatile electronic and steric profile. While the primary sulfonamide moiety (


) is classically associated with Carbonic Anhydrase (CA) inhibition, dual derivatization at the 

-position
and the 4-position (para) allows researchers to toggle between distinct biological activities.

This guide provides a structural framework for optimizing these derivatives, moving beyond simple screening to rational design. It focuses on two primary therapeutic vectors:

  • High-Affinity CA Inhibition: Driven by 4-alkyl "tail" modifications on a primary sulfonamide core.

  • Antimicrobial & Cytotoxic Activity: Driven by

    
    -alkyl lipophilic tuning and membrane permeation kinetics.
    

Chemical Basis & Structural Logic

The biological efficacy of N-alkyl-4-alkylbenzenesulfonamides is governed by the orthogonal contributions of the


-substituent and the para-alkyl chain.
The SAR "Switch"
  • The Zinc Anchor (Primary Sulfonamide): For CA inhibition, the nitrogen atom must generally remain unsubstituted (

    
    ) or possess a moiety that allows deprotonation and coordination with the Zn
    
    
    
    ion in the enzyme active site.
  • The Hydrophobic Tail (4-Alkyl): The para-position extends into the hydrophobic pocket of the enzyme. Elongating this alkyl chain (or adding aryl-alkyl linkers) improves selectivity for specific isoforms (e.g., hCA IX over hCA II).

  • The Permeability Vector (

    
    -Alkyl):  Alkylating the sulfonamide nitrogen (
    
    
    
    ) often drastically reduces CA affinity but enhances lipophilicity (
    
    
    ). This modification is critical for antimicrobial agents targeting bacterial membranes or intracellular targets where passive diffusion is rate-limiting.
Visualization: Structure-Activity Logic

The following diagram illustrates the decision matrix for derivatizing the scaffold based on the desired therapeutic endpoint.

SAR_Logic Core Benzenesulfonamide Scaffold Mod_N N-Position Modification Core->Mod_N Mod_4 4-Position (Para) Modification Core->Mod_4 Outcome_CA Carbonic Anhydrase Inhibition (CAI) Mod_N->Outcome_CA Primary (-NH2): High Affinity Outcome_AM Antimicrobial / Cytotoxicity Mod_N->Outcome_AM N-Alkyl: Membrane Permeability Mod_4->Outcome_CA Alkyl Tail: Isoform Selectivity Mod_4->Outcome_AM Steric Bulk: Target Fit

Figure 1: Strategic derivatization logic for N-alkyl-4-alkylbenzenesulfonamides. N-alkylation generally shifts activity away from CA inhibition toward antimicrobial/cytotoxic profiles.

Therapeutic Applications & Mechanisms

Carbonic Anhydrase Inhibition (CAI)

The most authoritative application of this scaffold is the inhibition of human Carbonic Anhydrases (hCAs).

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates to the Zn

    
     ion within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • Isoform Selectivity:

    • hCA I & II (Cytosolic): Ubiquitous. Inhibition leads to systemic side effects (e.g., diuresis, paresthesia).

    • hCA IX & XII (Transmembrane): Overexpressed in hypoxic tumors. 4-substituted derivatives with bulky or long alkyl "tails" can selectively target these isoforms by interacting with the hydrophobic rim of the active site entrance, which varies between isoforms.

Antimicrobial & Cytotoxic Activity

When the sulfonamide nitrogen is alkylated (blocking Zn binding), the mechanism shifts.

  • Antimicrobial:

    
    -alkyl derivatives, particularly those with medium-length chains (
    
    
    
    ), exhibit surfactant-like properties. They disrupt bacterial cell membranes and may inhibit folate synthesis (dihydropteroate synthase) if the structure mimics PABA sufficiently.
  • Anticancer (Non-CAI): Some

    
    -alkyl derivatives act as tubulin polymerization inhibitors or induce reactive oxygen species (ROS) mediated apoptosis, distinct from the pH-regulatory effects of CAIs.
    

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols utilize self-validating controls.

Synthesis of N-alkyl-4-alkylbenzenesulfonamides

Reaction Type: Nucleophilic Substitution (


).

Protocol:

  • Reagents: 4-alkylbenzenesulfonyl chloride (1.0 eq), Alkyl amine (1.1 eq), Triethylamine (

    
    , 1.5 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Cool the amine/

      
       solution to 0°C under inert atmosphere (
      
      
      
      ).
    • Add sulfonyl chloride dropwise to prevent exotherms.

    • Stir at Room Temperature (RT) for 3–12 hours. Monitor via TLC (Ethyl Acetate/Hexane).[1]

  • Workup: Acidify with 1M HCl (removes unreacted amine), wash with brine, dry over

    
    .
    
  • Purification: Recrystallization (Ethanol) is preferred over column chromatography for high purity required in biological assays.

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

While stopped-flow CO2 hydration is the gold standard for


 determination, the p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay  is a robust, high-throughput alternative for initial screening.

Principle: CAs catalyze the hydrolysis of p-NPA to p-nitrophenol (yellow,


 nm). Inhibitors reduce the rate of color formation.

Step-by-Step Workflow:

  • Buffer Prep: 50 mM Tris-sulfate, pH 7.6, containing 0.1 mM

    
    .[2]
    
  • Enzyme: Bovine CA (bCA) or recombinant hCA (50 Units/well).

  • Inhibitor: Dissolve derivative in DMSO. Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Substrate: Freshly prepared 3 mM p-NPA in acetone/buffer.

  • Control: Acetazolamide (AAZ) must be included as a positive control (

    
     nM).
    
  • Measurement: Kinetic read at 400 nm for 30 mins at 25°C.

Data Analysis:



Calculate 

using non-linear regression (log(inhibitor) vs. response).
Visualization: Assay Workflow

Assay_Workflow Step1 Reagent Prep (Buffer, Enzyme, p-NPA) Step2 Pre-Incubation (Enzyme + Inhibitor) 10 mins @ 25°C Step1->Step2 Step3 Reaction Initiation (Add p-NPA Substrate) Step2->Step3 Step4 Kinetic Measurement (Absorbance @ 400nm) Step3->Step4 Decision Valid Control? (Acetazolamide) Step4->Decision Decision->Step1 No (Repeat) Result Calculate IC50 Decision->Result Yes

Figure 2: Standardized workflow for p-Nitrophenyl Acetate Hydrolysis Assay. Validation with Acetazolamide is mandatory for data acceptance.

Quantitative Data Summary

The following table summarizes typical activity ranges for derivatives based on structural class, aggregated from recent literature.

Structural ClassPrimary TargetTypical PotencyKey Structural Determinant
Primary Sulfonamide (

)
hCA IX / XII

: 0.5 – 50 nM
4-alkyl tail length determines isoform selectivity.

-Methyl Sulfonamide
(

)
hCA II

: > 1000 nM
Steric hindrance reduces Zn coordination; often inactive against CAs.

-Long Chain Alkyl
(

)
Bacteria (S. aureus)MIC: 4 – 32

g/mL
Lipophilicity (

) correlates with membrane disruption.
4-Substituted Ureido hCA IX

: < 10 nM
Ureido linker adds H-bond interactions at the active site rim.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. (2019). [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. (2020). [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines. BMC Chemistry. (2022). [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Expert Opinion on Therapeutic Patents. (2013/Cited in PMC). [Link]

  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives. Frontiers in Chemistry. (2022).[3] [Link]

Sources

N,4-dipropylbenzenesulfonamide PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N,4-dipropylbenzenesulfonamide: Properties, Safety, and Handling Protocols

A Note on the Subject Compound

Chemical Identification and Properties

While a specific entry for N,4-dipropylbenzenesulfonamide is absent, we can infer its properties from its close analog, 4-propylbenzenesulfonamide. The addition of a second propyl group on the nitrogen atom of the sulfonamide moiety would primarily influence its physical properties, such as molecular weight, solubility, and lipophilicity.

PropertyInferred Value for N,4-dipropylbenzenesulfonamideData for 4-propylbenzenesulfonamide
PubChem CID Not available2265561[1]
Molecular Formula C12H19NO2SC9H13NO2S[1]
IUPAC Name N,4-dipropylbenzenesulfonamide4-propylbenzenesulfonamide[1]
Molecular Weight ~257.35 g/mol 199.27 g/mol
Canonical SMILES CCCN(S(=O)(=O)c1ccc(CCC)cc1)CCCCCCC1=CC=C(C=C1)S(=O)(=O)N[1]
InChI Key Not availableCICCMHNIYTXWRF-UHFFFAOYSA-N[1]

Hazard Identification and GHS Classification

The hazard profile for N,4-dipropylbenzenesulfonamide is extrapolated from the GHS classification of 4-propylbenzenesulfonamide. It is crucial to handle this compound with the assumption that it presents similar hazards.

GHS Pictograms:

Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocols: Safe Handling and Use

Given the hazardous nature of sulfonamides, a stringent and self-validating protocol for their handling is paramount. The following workflow is designed to minimize exposure and ensure the integrity of the experimental results.

Personal Protective Equipment (PPE)

A foundational aspect of safe laboratory practice is the consistent and correct use of PPE. All personnel handling N,4-dipropylbenzenesulfonamide or related compounds must wear the following:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If this is not possible, a NIOSH-approved respirator may be necessary.

General Handling and Storage
  • Ventilation: Always handle N,4-dipropylbenzenesulfonamide in a well-ventilated area to minimize inhalation of dust or vapors.[2]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[3] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Spill and Waste Disposal

In the event of a spill, the following procedure should be followed:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, dampen the material with an appropriate solvent (e.g., 60-70% ethanol) to prevent dust formation.[4]

  • Collect: Carefully transfer the spilled material into a suitable, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area with a soap and water solution.[4]

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

First Aid Measures

In case of exposure, immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[2] Seek immediate medical attention.[3]

Logical Workflow for Handling Novel Sulfonamides

The following diagram illustrates a logical workflow for the initial assessment and handling of a novel sulfonamide compound, such as N,4-dipropylbenzenesulfonamide.

G cluster_handling Experimental Handling A Literature Review: Identify structural analogs and known hazards B In Silico Toxicity Prediction (e.g., DEREK, TOPKAT) A->B C GHS Classification based on analog data B->C D Define Strict PPE Requirements (Gloves, Goggles, Lab Coat) C->D I Spill Containment Protocol C->I K Segregated Waste Collection C->K E Work in Ventilated Fume Hood D->E F Weighing and Solution Preparation E->F G Experimental Use F->G H Decontamination of Glassware and Surfaces G->H H->K J First Aid Procedures Readily Available I->J L Certified Waste Disposal K->L

Caption: Workflow for the safe handling of novel sulfonamides.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2265561, 4-Propylbenzenesulfonamide. [Link]

Sources

lipophilicity and LogP values of dipropyl sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Lipophilicity and LogP Determination of Dipropyl Sulfonamide Derivatives: A Technical Guide for Drug Design

Executive Summary

In medicinal chemistry, the


-dipropyl sulfonamide  moiety represents a critical structural motif used to modulate the physicochemical profile of drug candidates. Unlike primary (

) or secondary (

) sulfonamides, which act as weak acids (pKa ~5–10),

-dipropyl sulfonamides are non-ionizable at the sulfonamide nitrogen
. This structural distinction simplifies their lipophilicity profile (LogP

LogD across physiological pH) but demands precise tuning of the alkyl chains to balance aqueous solubility with membrane permeability.

This guide provides a rigorous technical analysis of the lipophilicity (LogP) of dipropyl sulfonamide derivatives, focusing on the "propyl effect," experimental determination via RP-HPLC, and structure-property relationships (SPR) relevant to ADME optimization.

Theoretical Framework: The "Dipropyl Effect"

Structural Implications

The substitution of hydrogens or methyl groups with propyl chains on the sulfonamide nitrogen drastically alters the solvation shell.

  • Steric Shielding: The flexible dipropyl chains create a hydrophobic shield around the polar sulfonyl group (

    
    ), reducing the penalty of desolvation when entering a lipid bilayer.
    
  • Lipophilicity Increment: Based on Hansch

    
    -constants, a single propyl group contributes approximately +1.55  to the LogP relative to hydrogen, or +1.0  relative to a methyl group.
    
    • 
      -Dimethyl 
      
      
      
      
      
      -Dipropyl
      : The addition of four methylene (
      
      
      ) units typically increases LogP by 2.0–2.2 units .
Ionization and LogD

A critical distinction in this chemical class is the absence of an acidic proton on the nitrogen.

  • Primary Sulfonamides: Ionize at physiological pH (LogD < LogP).

  • 
    -Dipropyl Sulfonamides:  Remain neutral (unless other functional groups, like the carboxylic acid in Probenecid, are present). For the sulfonamide core itself, LogP is the dominant descriptor .
    

Experimental Protocol: RP-HPLC Determination of LogP

While the Shake-Flask method is the historical gold standard, it is low-throughput and prone to emulsion errors with surfactant-like sulfonamides. The RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) method is the industry standard for these derivatives due to its speed and reproducibility.

Principle

Retention time (


) on a C18 column correlates linearly with LogP. The capacity factor (

) is derived and calibrated against standards with known LogP values.
Materials & Setup
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 5

    
    m, 
    
    
    
    mm.
  • Mobile Phase: Methanol/Water (Isocratic 60:40 or 70:30) buffered to pH 7.4 (using 20 mM MOPS or Phosphate) to mimic physiological conditions.

  • Dead Time Marker: Uracil or Sodium Nitrate (unretained compounds).

Step-by-Step Methodology
  • Dead Time Determination (

    
    ):  Inject Uracil to determine the time it takes for an unretained solvent to pass through the column.
    
  • Standard Calibration: Inject a mix of 5–7 reference sulfonamides (e.g., Sulfanilamide, Sulfamethoxazole, Toluene, Naphthalene) with known LogP values spanning the expected range (0.5 – 4.0).

  • Sample Injection: Inject the dipropyl sulfonamide derivative (10

    
    M in MeOH).
    
  • Calculation: Calculate the capacity factor (

    
    ) for each compound:
    
    
    
    
    Plot
    
    
    vs. Literature LogP of standards to generate a calibration curve:
    
    
    Use the slope (
    
    
    ) and intercept (
    
    
    ) to determine the LogP of the unknown derivative.

Visualization: Experimental Workflow

The following diagram outlines the decision logic and workflow for characterizing these derivatives.

LogP_Determination Start Target: Dipropyl Sulfonamide Derivative Check_Ion Check for Ionizable Groups (e.g., -COOH, -NH2 on ring) Start->Check_Ion Neutral Neutral Core Only (LogP = LogD) Check_Ion->Neutral No Acidic Acidic Substituent (e.g., Probenecid) Check_Ion->Acidic Yes Exp_Method Select Method: RP-HPLC (Isocratic) Neutral->Exp_Method Acidic->Exp_Method Buffer_Sel Buffer Selection Exp_Method->Buffer_Sel Buffer_Neutral MeOH/Water (No Buffer needed) Buffer_Sel->Buffer_Neutral For Neutral Buffer_Acid MeOH/Phosphate Buffer pH 7.4 Buffer_Sel->Buffer_Acid For Ionizable Calc Calculate k' = (tR - t0) / t0 Buffer_Neutral->Calc Buffer_Acid->Calc Regression Linear Regression vs Standards Calc->Regression Result Final LogP Value Regression->Result

Figure 1: Decision matrix and workflow for the HPLC-based determination of lipophilicity in sulfonamide derivatives.

Data Analysis: Comparative Lipophilicity

The table below illustrates the impact of the dipropyl chain compared to other alkyl substitutions on the sulfonamide nitrogen. Probenecid is used as the anchor molecule.

Compound ClassStructure (

)
Substituents (

)
LogP (Exp/Calc)Solubility (Water)ADME Implication
Unsubstituted


~0.8 – 1.2HighRapid renal excretion; low CNS penetration.
Dimethyl


~1.5 – 1.8ModerateImproved permeability; moderate metabolic stability.
Dipropyl


3.1 – 3.5 LowOptimal for passive transport ; high protein binding (>85%).
Dibutyl


~4.2 – 4.5Very LowSolubility limited; potential for phospholipidosis.

Key Insight: The dipropyl derivative sits in the "Goldilocks Zone" (LogP 3.0–3.5). It is lipophilic enough to cross the Blood-Brain Barrier (BBB) or be reabsorbed in the renal tubules (mechanism of Probenecid), but not so lipophilic (like dibutyl) that it suffers from solubility-limited absorption or metabolic trapping.

Structure-Activity Relationship (SAR) Pathway[1]

Understanding how the dipropyl group influences biological activity is crucial for rational design.

SAR_Pathway Dipropyl N,N-Dipropyl Group Lipophilicity Increased LogP (+2.0 vs Methyl) Dipropyl->Lipophilicity Steric Steric Bulk (Valine-like shape) Dipropyl->Steric Permeability Membrane Permeability (Passive Diffusion) Lipophilicity->Permeability Primary Driver ProteinBinding Albumin Binding (Drug-Drug Interactions) Lipophilicity->ProteinBinding Target Hydrophobic Pocket Fitting (e.g., OAT Transporters) Steric->Target Shape Complementarity Permeability->Target Access

Figure 2: Mechanistic impact of the dipropyl moiety on physicochemical and biological properties.

Application in Drug Development

Blood-Brain Barrier (BBB) Penetration

For CNS targets, a LogP of ~2.0–3.5 is ideal. Dipropyl sulfonamide derivatives often fall exactly in this range. If a lead compound with a primary sulfonamide (LogP ~0.5) is inactive in vivo due to poor CNS entry, converting it to the


-dipropyl analog is a validated strategy to boost brain exposure.
Renal Clearance Modulation

Probenecid (4-(dipropylsulfamoyl)benzoic acid) works by blocking Organic Anion Transporters (OATs) in the kidney. The dipropyl group is essential for binding to the hydrophobic pocket of the OAT transporter.

  • Protocol Validation: When testing new derivatives for uricosuric activity, ensure the LogP is maintained >2.8. Dropping below this (e.g., by using ethyl groups) often results in loss of transporter affinity.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for Hansch constants and the "propyl effect").
  • Yusof, I., & Segall, M. D. (2013). Considering the impact of lipophilicity in drug discovery. Drug Discovery Today.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • PubChem Compound Summary: Probenecid . (2024). National Center for Biotechnology Information.

  • Völgyi, G., et al. (2019).[1] Determination of LogP and pKa of Sulfonamides by Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Methodological & Application

synthesis of N,4-dipropylbenzenesulfonamide from 4-propylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthesis of N,4-dipropylbenzenesulfonamide via the nucleophilic substitution of 4-propylbenzenesulfonyl chloride with n-propylamine . Sulfonamides constitute a critical pharmacophore in medicinal chemistry, serving as the core scaffold for diuretics, antibiotics, and carbonic anhydrase inhibitors.

While aqueous Schotten-Baumann conditions are often cited for general sulfonylation, this protocol utilizes anhydrous dichloromethane (DCM) with triethylamine (TEA) as a scavenger. This approach is selected for drug development workflows to minimize hydrolysis of the lipophilic sulfonyl chloride starting material and to simplify the isolation of high-purity product suitable for Structure-Activity Relationship (SAR) studies.

Key Reaction Parameters
  • Reaction Type: Nucleophilic Sulfonylation (

    
     at Sulfur).
    
  • Critical Control Point: Temperature control (0°C) during addition to prevent exotherms and bis-sulfonylation.

  • Purification Strategy: Acid/Base liquid-liquid extraction followed by recrystallization (avoiding chromatography for scalability).

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. Unlike carbonyl chemistry, this proceeds through a concerted-like transition state or a short-lived pentavalent intermediate, followed by the expulsion of the chloride leaving group.

Mechanistic Pathway (Graphviz)

ReactionMechanism Reagents Reagents 4-Propylbenzenesulfonyl Cl + n-Propylamine Intermediate Transition State (Nu Attack on S) Reagents->Intermediate Nucleophilic Attack Elimination Elimination Loss of Cl- Intermediate->Elimination Cl- Departure Deprotonation Deprotonation Base (TEA) removes H+ Elimination->Deprotonation Protonated Sulfonamide Product Product N,4-Dipropylbenzenesulfonamide Deprotonation->Product Final Neutral Species

Figure 1: Step-wise mechanistic flow from reagents to stable sulfonamide product.[1]

Experimental Protocol

Reagents & Stoichiometry

Note: 4-propylbenzenesulfonyl chloride is a low-melting solid (mp 20–22°C).[2] If stored in a refrigerator, allow it to liquefy at room temperature before weighing.

ReagentMW ( g/mol )Equiv.Density (g/mL)Role
4-Propylbenzenesulfonyl chloride 218.701.01.223Electrophile
n-Propylamine 59.111.10.719Nucleophile
Triethylamine (TEA) 101.191.50.726HCl Scavenger
Dichloromethane (DCM) 84.93Solvent1.33Anhydrous Solvent
Step-by-Step Methodology
Step 1: Setup and Solubilization
  • Oven-dry a 100 mL Round Bottom Flask (RBF) and equip it with a magnetic stir bar.

  • Purge with nitrogen (

    
    ) to maintain an inert atmosphere (critical for preventing hydrolysis).
    
  • Add 4-propylbenzenesulfonyl chloride (1.0 equiv, e.g., 2.19 g / 10 mmol) to the flask.

  • Add anhydrous DCM (approx. 10 volumes, 20-30 mL). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Base Addition
  • Add Triethylamine (TEA) (1.5 equiv) to the cold solution.

  • Observation: No immediate precipitation should occur, though the solution may slightly darken.

Step 3: Nucleophile Addition (Critical Step)
  • Dilute n-propylamine (1.1 equiv) in a small volume of DCM (1:1 v/v).

  • Add the amine solution dropwise over 15–20 minutes using a syringe pump or addition funnel.

    • Rationale: Controlling the addition rate prevents localized heating, which can lead to side reactions or solvent boiling.

  • After addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Stir at RT for 2–4 hours.

Step 4: Reaction Monitoring
  • TLC: Mobile phase 20% EtOAc in Hexanes. The starting material (chloride) is less polar (high

    
    ) than the sulfonamide product.
    
  • LCMS: Look for the mass peak

    
     or 
    
    
    
    .

Workup & Purification Strategy

The isolation strategy relies on the amphoteric nature of the impurities (amine base) versus the neutral sulfonamide.

Workflow Diagram (Graphviz)

WorkupFlow ReactionMix Crude Reaction Mixture (DCM Phase) AcidWash Wash 1: 1M HCl (Removes excess Propylamine & TEA) ReactionMix->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes acidic hydrolysis byproducts) AcidWash->BaseWash BrineWash Wash 3: Brine (Drying) BaseWash->BrineWash Drying Dry over MgSO4 & Filter BrineWash->Drying Evap Rotary Evaporation Yields Crude Solid/Oil Drying->Evap Recryst Recrystallization (EtOH/Water or Hexane/EtOAc) Evap->Recryst

Figure 2: Purification workflow designed to remove basic and acidic impurities without chromatography.

Detailed Workup Protocol
  • Quench: Dilute the reaction mixture with an additional 20 mL of DCM.

  • Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2 x 20 mL).

    • Purpose: Protonates excess TEA and unreacted propylamine, forcing them into the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated

    
      (1 x 20 mL).
    
    • Purpose: Removes any 4-propylbenzenesulfonic acid formed via hydrolysis.

  • Drying: Wash with Brine (sat. NaCl), separate organic layer, and dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter off the drying agent and concentrate in vacuo to yield the crude product.

Purification (Recrystallization)

If the product is solid but slightly impure:[3]

  • Dissolve crude solid in minimum hot Ethanol or Isopropanol .

  • Add warm water dropwise until slight turbidity persists.

  • Cool slowly to RT, then to 4°C.

  • Filter crystals and wash with cold water/ethanol (9:1).

Characterization & Validation

To certify the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
    
    
  • Aromatic Region: Two doublets (an AB system) integrating to 2H each, characteristic of para-substitution (approx.

    
     7.8 and 7.3 ppm).
    
  • NH Proton: A broad singlet or triplet (due to coupling with

    
    ) around 
    
    
    
    4.5–5.0 ppm. Note: This peak is exchangeable with
    
    
    .
  • N-Propyl Chain:

    • Triplet (

      
       ~0.9 ppm, 
      
      
      
      ).
    • Multiplet/Sextet (

      
       ~1.5 ppm, 
      
      
      
      ).
    • Quartet/Multiplet (

      
       ~2.9 ppm, 
      
      
      
      ).
  • Ring-Propyl Chain: Similar propyl pattern but the benzylic

    
     will be shifted slightly downfield (
    
    
    
    ~2.6 ppm) compared to the alkyl chain.
Mass Spectrometry (LCMS)
  • Ionization: Electrospray Ionization (ESI) +/-.

  • Expected Mass: MW = 241.35 g/mol .

  • Observed:

    
     or 
    
    
    
    .

Troubleshooting (Self-Validating Systems)

IssueCauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure glassware is oven-dried and

atmosphere is used. Check chloride quality (should not be acidic before reaction).
"Oiling Out" Impurities preventing crystallizationUse a seed crystal if available.[4] Alternatively, scratch the glass surface.[4] If oil persists, switch to column chromatography (Hexane/EtOAc 8:2).
Bis-sulfonylation Excess chloride or high tempMaintain strict 0°C during addition. Ensure amine is added to chloride, or use slight excess of amine (1.1–1.2 eq).

References

  • General Sulfonamide Synthesis

    • Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling.
    • [Link]

  • Physical Properties of Starting Material (4-Propylbenzenesulfonyl chloride): Sigma-Aldrich Product Specification. 4-n-Propylbenzenesulfonyl chloride.
  • Recrystallization Protocols

    • University of Wisconsin-Madison, Department of Chemistry.
    • [Link]

  • Mechanistic Insight

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
    • [Link]

Sources

Application Note: Yield Optimization for N,4-Dipropylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the synthesis of N,4-dipropylbenzenesulfonamide (CAS: N/A for specific derivative, analog to N-propyl-4-methylbenzenesulfonamide), focusing on maximizing yield and purity. While classical sulfonylation employs dichloromethane (DCM) and triethylamine, this note introduces a "Green-Optimized" Schotten-Baumann protocol using aqueous media and inorganic bases (LiOH/K₂CO₃). This method significantly reduces reaction time (<10 min) and solvent waste while boosting yields to >90% by leveraging the "interfacial paradox"—where rapid amidation outcompetes hydrolysis at controlled temperatures.

Scientific Background & Mechanism[1][2][3]

The Target Interaction

The synthesis involves the nucleophilic attack of n-propylamine on the sulfur atom of 4-propylbenzenesulfonyl chloride . This is a classic


-like substitution at the sulfur center.

Key Challenges:

  • Hydrolysis Competition: Sulfonyl chlorides are moisture-sensitive.[1] In aqueous conditions, water competes with the amine, potentially forming the unreactive sulfonic acid byproduct.

  • HCl Generation: The reaction produces HCl, which protonates the amine nucleophile, rendering it inactive (

    
    ). A base scavenger is strictly required.
    
Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants Reactants 4-Propylbenzenesulfonyl Chloride + n-Propylamine Transition Transition State Tetrahedral Sulfur Intermediate Reactants->Transition Nucleophilic Attack (R-NH2) SideProduct Side Reaction Sulfonic Acid (Hydrolysis) Reactants->SideProduct H2O Attack (If wet/slow) Products Product N,4-Dipropylbenzenesulfonamide + HCl (Neutralized) Transition->Products Elimination of Cl- Base Base Scavenger (TEA, LiOH, or K2CO3) Base->Products Neutralizes HCl Prevents Amine Protonation

Caption: Figure 1. Nucleophilic substitution pathway at the sulfonyl sulfur. Base is critical to prevent amine deactivation.

Optimization Parameters (Expertise & Experience)

Solvent Selection: The "Interfacial" Advantage
  • Classical Approach (DCM/THF): Homogeneous phase. Excellent for solubility but requires dry solvents to prevent hydrolysis. Workup requires washing and drying agents.

  • Optimized Approach (Water/Acetone): Heterogeneous or semi-homogeneous. Surprisingly, water is an excellent medium for this reaction. The amine is highly nucleophilic and reacts faster with the sulfonyl chloride than water does, provided the temperature is kept low (

    
    ). The product often precipitates out, simplifying purification.
    
Base Selection: The Lithium Effect

Recent "Quality by Design" (QbD) studies suggest that Lithium Hydroxide (LiOH) is superior to traditional organic bases like Triethylamine (TEA) or Pyridine.

  • Why? LiOH provides a rapid, irreversible neutralization of HCl without forming viscous amine salts that can trap reactants.

  • Stoichiometry: 0.5 to 1.1 equivalents relative to the amine is often sufficient if the amine is used in slight excess, but standard protocols use 1.0-1.5 eq of base relative to the chloride.

Temperature Control
  • Critical Range:

    
     to 
    
    
    
    .
  • Reasoning: At higher temperatures (

    
    ), the rate of hydrolysis (reaction with water) increases significantly, degrading the sulfonyl chloride starting material. Low temperature kinetically favors the amidation.
    

Experimental Protocols

Protocol A: The "Green-Optimized" Method (Recommended)

Best for: High yield (>90%), speed, and ease of purification.

Materials:

  • 4-Propylbenzenesulfonyl chloride (1.0 eq)

  • n-Propylamine (1.1 eq)

  • Base: LiOH

    
    H
    
    
    
    O (1.2 eq) or K
    
    
    CO
    
    
    (1.5 eq)
  • Solvent: Water : Acetone (1:1 ratio)

Step-by-Step:

  • Preparation: Dissolve 4-propylbenzenesulfonyl chloride (e.g., 5 mmol) in Acetone (10 mL).

  • Base Solution: In a separate beaker, dissolve LiOH (or K

    
    CO
    
    
    
    ) and n-Propylamine in Water (10 mL). Cool this aqueous solution to
    
    
    in an ice bath.
  • Addition: Slowly add the Acetone solution (chloride) to the stirring aqueous amine solution dropwise over 5 minutes. Maintain temperature <

    
    .
    
  • Reaction: Stir vigorously at

    
     for 10–30 minutes. A white precipitate (the sulfonamide) should form rapidly.
    
  • Monitoring: Check pH. If acidic, add more base to maintain pH > 8.

  • Workup:

    • Evaporate the acetone under reduced pressure (optional, often not needed if precipitate is heavy).

    • Add 10 mL cold water to ensure complete precipitation.

    • Filter the solid product.

    • Wash the filter cake with dilute HCl (1M, to remove unreacted amine) followed by cold water (to remove salts).

  • Drying: Dry in a vacuum oven at

    
    .
    
Protocol B: The Classical Anhydrous Method

Best for: Substrates sensitive to water or if the product is a liquid.

Materials:

  • 4-Propylbenzenesulfonyl chloride (1.0 eq)

  • n-Propylamine (1.1 eq)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-propylbenzenesulfonyl chloride and DCM. Cool to

    
    .
    
  • Addition: Mix n-Propylamine and TEA in a small volume of DCM. Add this mixture dropwise to the chloride solution.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup:

    • Quench with water.[3][4]

    • Separate the organic (DCM) layer.

    • Wash organic layer with 1M HCl (removes TEA/amine), then Sat. NaHCO

      
      , then Brine.
      
    • Dry over MgSO

      
      , filter, and concentrate via rotary evaporation.
      

Data Summary & Comparison

ParameterProtocol A (Green/Aqueous)Protocol B (Classical DCM)
Reaction Time 10 – 30 mins2 – 4 hours
Yield (Typical) 92 – 96% 80 – 88%
Atom Economy High (Water solvent)Lower (Organic solvent waste)
Purification Filtration (Solid)Extraction + Evaporation
Risk Hydrolysis (if warm)Moisture sensitivity

Workflow Decision Tree (Graphviz)

OptimizationWorkflow Start Start: Synthesis Planning CheckState Is the Product likely a Solid? Start->CheckState SolidYes Yes (High MP) CheckState->SolidYes Likely SolidNo No / Unknown CheckState->SolidNo Unlikely ProtocolA Choose Protocol A (Water/Acetone + Inorganic Base) SolidYes->ProtocolA ProtocolB Choose Protocol B (DCM + TEA) SolidNo->ProtocolB CheckScale Scale > 100g? ProtocolA->CheckScale Cooling Ensure Active Cooling (Exotherm Control Critical) CheckScale->Cooling Yes Proceed Standard Proceed Standard CheckScale->Proceed Standard No

Caption: Figure 2. Decision matrix for selecting the optimal synthesis protocol based on product properties and scale.

Analytical Validation

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       7.7–7.8 (d, 2H, Ar-H ortho to SO2)
      
    • 
       7.3–7.4 (d, 2H, Ar-H meta to SO2)
      
    • 
       4.5–5.0 (broad s, 1H, NH  - sulfonamide)
      
    • 
       2.9 (q, 2H, N-CH2 )
      
    • 
       2.6 (t, 2H, Ar-CH2 )
      
  • IR Spectroscopy:

    • Diagnostic bands:

      
       (
      
      
      
      asym),
      
      
      (
      
      
      sym),
      
      
      (N-H stretch).

References

  • Vertex AI Search. (2023).[5] Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. National Institutes of Health (PMC). Available at: [Link]

  • Gurjar, A. S. (2025).[6] Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Taylor & Francis Online. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). Optimization of Sulfonamide Synthesis using PEG and K2CO3. Available at: [Link]

Sources

Application Note: N,4-Dipropylbenzenesulfonamide as a Lipophilic Sulfonamide Scaffold

[1][2]

Executive Summary

This application note details the utility of N,4-dipropylbenzenesulfonamide (systematically N-propyl-4-propylbenzenesulfonamide) as a versatile scaffold intermediate in medicinal chemistry.[1][2] Unlike simple benzenesulfonamides, this scaffold introduces dual propyl chains—one on the aromatic ring (C4) and one on the sulfonamide nitrogen. This unique substitution pattern offers a strategic balance of lipophilicity (LogP modulation) and steric bulk, making it an ideal probe for hydrophobic binding pockets in targets such as Carbonic Anhydrases (CAs), Bcl-2 family proteins, and tubulin inhibitors.[1]

This guide provides a validated protocol for its synthesis, downstream functionalization strategies (N-alkylation), and critical quality control parameters.

Part 1: Physicochemical Profile & Scaffold Logic[2]

Before synthesis, it is crucial to understand why this scaffold is selected.[2] The dual propyl groups significantly alter the physicochemical landscape compared to a bare sulfonamide.

Table 1: Computed Physicochemical Properties
PropertyValueSignificance in Drug Design
Molecular Formula

Core scaffold composition.[1][2]
Molecular Weight 241.35 g/mol Fragment-like; leaves room for heavy functionalization.[2]
cLogP ~3.2 - 3.5High lipophilicity; ideal for penetrating blood-brain barrier (BBB) or hydrophobic pockets.[1][2]
H-Bond Donors 1 (NH)The secondary sulfonamide NH is a key recognition motif.[2]
H-Bond Acceptors 2 (

)
Classic pharmacophore interaction points.[1][2]
pKa (NH) ~10.5Weakly acidic; allows deprotonation/alkylation under mild basic conditions.[1][2]
Strategic Application
  • Hydrophobic Probing: The 4-propyl group extends into deep hydrophobic clefts (e.g., in CA II or IX active sites).[2]

  • Linker Capability: The secondary nitrogen serves as a nucleophilic "handle" for further derivatization, allowing the construction of tertiary sulfonamides (N,N-disubstituted).

Part 2: Synthesis Protocol (The "Make")

This protocol describes the synthesis of N,4-dipropylbenzenesulfonamide from 4-propylbenzenesulfonyl chloride.[2] The method prioritizes yield and purity, utilizing a Schotten-Baumann-type condition optimized for organic solvents.[1][2]

Reagents Required[1][3][4][5][6][7][8][9]
  • Precursor: 4-Propylbenzenesulfonyl chloride (CAS: 89935-94-4)[1][2]

  • Nucleophile: n-Propylamine (CAS: 107-10-8)[1][2]

  • Base: Triethylamine (TEA) or Pyridine (excess)[1][3]

  • Solvent: Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with nitrogen (

      
      ) to maintain an inert atmosphere.[1][2]
      
  • Solubilization:

    • Dissolve 4-propylbenzenesulfonyl chloride (1.0 equiv, e.g., 10 mmol) in anhydrous DCM (30 mL).

    • Cool the solution to 0°C using an ice bath. Rationale: Sulfonyl chlorides are reactive; cooling prevents side reactions like hydrolysis.[1]

  • Addition:

    • Add Triethylamine (1.5 equiv) dropwise.[1][2]

    • Slowly add n-propylamine (1.1 equiv) dissolved in DCM (5 mL) over 10 minutes.

    • Observation: White precipitate (triethylamine hydrochloride salts) will form immediately.[1][2]

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.[2]

  • Workup (Critical for Purity):

    • Dilute the reaction mixture with DCM (50 mL).

    • Acid Wash: Wash with 1N HCl (

      
       mL).[1][2] Rationale: Removes unreacted amine and TEA.
      
    • Base Wash: Wash with saturated

      
       (
      
      
      mL).[1][2] Rationale: Removes any hydrolyzed sulfonic acid byproducts.[1]
    • Dry: Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).[1][2]

Part 3: Functionalization Workflow (The "Scaffold")[1]

The resulting N,4-dipropylbenzenesulfonamide is a secondary sulfonamide .[2] It retains one acidic proton, allowing it to serve as a nucleophile for creating tertiary sulfonamide libraries.[2]

Protocol: N-Alkylation (Library Generation)

To attach a third diversity element (

  • Dissolution: Dissolve N,4-dipropylbenzenesulfonamide (1 equiv) in DMF or Acetonitrile.

  • Deprotonation: Add

    
     (2.0 equiv) or 
    
    
    (1.5 equiv).[1][2] Stir at RT for 30 mins.[2]
  • Alkylation: Add alkyl halide (

    
    , 1.2 equiv).[1][2]
    
  • Heat: Stir at 60–80°C for 4–12 hours.

  • Result: Formation of N-alkyl-N-propyl-4-propylbenzenesulfonamide .

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent functionalization pathways.

GStart4-PropylbenzenesulfonylChlorideIntermediateN,4-Dipropylbenzenesulfonamide(Secondary Scaffold)Start->IntermediateDCM, TEA, 0°CReagent+ n-PropylamineReagent->IntermediatePath1N-Alkylation(Tertiary Sulfonamide)Intermediate->Path1R-X, K2CO3(Library Gen)Path2Direct Interaction(H-Bond Donor)Intermediate->Path2Target Binding(e.g., CA II)

Figure 1: Synthetic route from sulfonyl chloride precursor to the N,4-dipropyl scaffold and subsequent application pathways.[1][3][4]

Part 4: Quality Control & Troubleshooting

Trustworthiness in data requires rigorous QC.[2] The following signatures confirm the identity of the scaffold.

QC Checklist
  • 1H NMR (CDCl3):

    • 
       7.7–7.8 (d, 2H, Ar-H ortho to SO2)[1]
      
    • 
       7.3–7.4 (d, 2H, Ar-H meta to SO2)[1][2]
      
    • 
       4.3–4.8 (t, 1H, NH , broad, D2O exchangeable)[1]
      
    • 
       2.9 (q, 2H, 
      
      
      )[1]
    • 
       2.6 (t, 2H, 
      
      
      )[1]
    • Note: Look for the distinct triplet/multiplet patterns of the two propyl chains.

  • LCMS:

    • Target Mass:

      
      .[1][2]
      
    • Purity threshold: >95% (UV 254 nm).[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; keep reaction cold (0°C) during addition.
Impurity: Disulfonimide Excess Sulfonyl ChlorideThis side product forms if the sulfonamide reacts with another equivalent of chloride. Strictly control stoichiometry (1:1 or slight amine excess).[1][2]
Oily Product Residual Solvent/ImpurityThe propyl chains increase lipophilicity, making crystallization harder. Use high-vacuum drying or column chromatography.[1][2]

References

  • Synthesis of Sulfonamides (General Protocol)

    • Bahadorikhalili, S. et al. "Synthesis and docking studies of novel sulfonamide derivatives." Journal of Chemical Sciences, 2020.[2]

    • (General methodology grounding).[1][2]

  • N-Alkylation of Sulfonamides (Borrowing Hydrogen/Catalysis)

    • Ota, K. et al. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols."[1][2] ACS Catalysis, 2019.[2][5]

    • [1][2]

  • Physicochemical Properties (Data Verification)

    • PubChem Compound Summary for 4-propylbenzenesulfonamide (Parent Scaffold).[1][2]

    • [1][2]

  • Sulfonamide Scaffold in Drug Discovery (SAR Context)

    • Supuran, C. T.[1] "Sulfonamides as a Promising Scaffold in Drug Discovery."[2][6][7][8] Expert Opinion on Therapeutic Patents, 2013.[2]

Application Note: N,4-Dipropylbenzenesulfonamide as a Lipophilic Probe in SAR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,4-dipropylbenzenesulfonamide in structure-activity relationship (SAR) studies Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.

Introduction & Scientific Rationale

In the optimization of sulfonamide-based pharmacophores, N,4-dipropylbenzenesulfonamide represents a critical "quadrant compound" for mapping hydrophobic interactions and steric tolerance within a binding pocket. While primary sulfonamides (


) are classic zinc-binding groups (ZBGs) for targets like Carbonic Anhydrase (CA), the introduction of alkyl chains at both the para-position of the phenyl ring and the sulfonamide nitrogen serves a distinct mechanistic purpose.

This Application Note details the utility of N,4-dipropylbenzenesulfonamide not merely as a candidate drug, but as a structural probe designed to:

  • Interrogate Hydrophobic Pockets: The 4-propyl group probes the depth of the hydrophobic wall in the enzyme active site (e.g., the hydrophobic half of the CA active site).

  • Modulate Ionization (pKa): The N-propyl substitution increases the pKa of the sulfonamide nitrogen via electron-donating inductive effects (+I), altering the zinc-coordination capability.

  • Filter for Selectivity: N-substitution often drastically reduces affinity for ubiquitous isoforms (like hCA II) while retaining affinity for isoforms with larger, more flexible active sites or alternative binding modes (e.g., anchoring via the hydrophobic tail rather than the ZBG).

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: N-propyl-4-propylbenzenesulfonamide

  • Molecular Formula:

    
    
    
  • Role: Lipophilic SAR Probe / Selectivity Filter

  • Key Property: High LogP (~3.2 predicted) compared to unsubstituted benzenesulfonamide (LogP ~0.8), facilitating membrane permeability studies.

SAR Logic & Mechanistic Design

The inclusion of N,4-dipropylbenzenesulfonamide in a library allows researchers to decouple electronic effects from steric/lipophilic effects.

The "Propyl-Propyl" Interaction Map

In a homologous series, this compound occupies the "High Steric / High Lipophilic" coordinate.

  • Vector 1 (Ring C4): The 4-propyl chain extends into the hydrophobic pocket (e.g., residues Val121, Val143 in hCA). Activity retention here confirms the presence of a "hydrophobic wall."

  • Vector 2 (Sulfonamide N): The N-propyl group introduces steric bulk at the ZBG. In metalloenzymes, this usually disrupts the tetrahedral coordination geometry required for catalysis. Therefore, if activity is retained, it suggests the molecule is binding via an alternative mechanism (non-Zinc mediated) or targeting a different pocket (e.g., allosteric site).

Visualization: SAR Decision Logic

The following diagram illustrates how to interpret data generated using this probe.

SAR_Logic Start Test N,4-dipropylbenzenesulfonamide Activity Is Biological Activity Retained? Start->Activity Yes High Potency Activity->Yes IC50 < 1 µM No Loss of Potency Activity->No IC50 > 100 µM Mech1 Mechanism: Hydrophobic Driven Binding (Zinc independent or tolerant) Yes->Mech1 Mech2 Mechanism: Steric Clash at Active Site (Zinc coordination blocked) No->Mech2 Action1 Action: Optimize Tail (C4) for Selectivity (e.g., CA IX over CA II) Mech1->Action1 Action2 Action: Remove N-alkyl group to restore Zinc binding Mech2->Action2

Caption: Decision tree for interpreting bioactivity data of N,4-dipropylbenzenesulfonamide in metalloenzyme screens.

Experimental Protocols

Protocol A: Synthesis of N,4-Dipropylbenzenesulfonamide

Objective: To synthesize high-purity probe material for biological assay. Method: Nucleophilic substitution (Schotten-Baumann conditions).

Reagents:

  • 4-propylbenzenesulfonyl chloride (1.0 eq)

  • Propylamine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 4-propylbenzenesulfonyl chloride (10 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Mix propylamine (11 mmol) with TEA (15 mmol) in DCM (5 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Wash the reaction mixture with 1M HCl (2x 20 mL) to remove unreacted amine/TEA, followed by saturated

    
     and brine.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.
    
  • Validation: Confirm structure via

    
    -NMR. Key signal: Triplet at 
    
    
    
    ~0.9 ppm (methyl of propyl), multiplet at
    
    
    ~1.5 ppm, and distinct NH broad singlet (exchangeable with
    
    
    ).
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: To determine the


 and assess the impact of N-alkylation on Zinc binding.

Reagents:

  • Enzyme: Recombinant hCA II (Cytosolic) and hCA IX (Transmembrane/Tumor-associated).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    

Workflow:

  • Incubation: Incubate the enzyme (final conc. 10 nM) with the test compound (N,4-dipropylbenzenesulfonamide) dissolved in DMSO (final DMSO < 1%) for 15 minutes at 25°C.

    • Note: Prepare a dilution series ranging from 0.1 nM to 100 µM.

  • Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the

    
    -phenol red substrate solution using a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Measurement: Monitor the absorbance decrease at 557 nm (acidification of medium) over 10-100 seconds.

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear regression (4-parameter logistic fit). Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Expected Outcome Interpretation:

  • High

    
     (> 10 µM):  Indicates the N-propyl group sterically hinders Zinc coordination. This is the expected result for hCA II.
    
  • Moderate

    
     (~ 100 nM - 1 µM):  If observed in hCA IX, it suggests the 4-propyl tail is anchoring the molecule in the hydrophobic pocket, compensating for the weak N-interaction. This indicates selectivity .
    

Data Presentation & Analysis

When reporting SAR data for this probe, use the following comparative table structure to highlight the "Propyl Effect."

Table 1: Comparative SAR Data (Hypothetical/Representative Values)

Compound IDR1 (Para-Position)R2 (Nitrogen)LogP (Calc)hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Ref 1 HH0.812150.8
Ref 2 PropylH2.1580.6
Ref 3 HPropyl1.9>10,000>5,000N/A
Probe (This Topic) Propyl Propyl 3.2 >10,000 ~800 >12

Analysis: In this representative dataset, the "Probe" (N,4-dipropyl) loses affinity for the ubiquitous hCA II due to the N-substitution but retains sub-micromolar affinity for hCA IX due to hydrophobic interactions with the specific residues in the tumor-associated isoform. This validates its use as a selectivity filter.

Synthesis & Screening Workflow Visualization

The following diagram outlines the complete experimental lifecycle for this SAR study.

Workflow cluster_Assays Biological Profiling Design Design: N,4-Dipropyl Probe Synth Synthesis: Sulfonyl Chloride + Amine Design->Synth Purify Purification: Recrystallization Synth->Purify Enzyme Enzyme Assay (Stopped-Flow) Purify->Enzyme Perm Permeability (PAMPA/LogP) Purify->Perm Analysis SAR Analysis: Hydrophobic vs Steric Enzyme->Analysis Perm->Analysis

Caption: Experimental workflow from synthesis to SAR analysis.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scolnick, L. R., et al. (1997). From Structure to Function: The Role of the Hydrophobic Pocket in Carbonic Anhydrase. Journal of Biological Chemistry. Link

  • Mikuš, P., et al. (2020).[1] Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates. Molecules. Link

  • PubChem. (2025).[2] 4-Propylbenzenesulfonamide Compound Summary. National Library of Medicine. Link

  • Alterio, V., et al. (2012). Crystal Structure of the Carbonic Anhydrase II in Complex with N-Hydroxysulfonamides. Chemical Communications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sulfonamide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide bond formation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in synthesizing sulfonamides. The formation of the S-N bond, while conceptually straightforward, is often plagued by side reactions that can diminish yield, complicate purification, and compromise the integrity of your final compound.

This resource provides in-depth, mechanistically driven troubleshooting advice in a direct question-and-answer format. Our goal is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in sulfonamide synthesis when using a sulfonyl chloride?

A1: The most frequent culprit is the hydrolysis of the highly reactive sulfonyl chloride starting material to the corresponding sulfonic acid. Sulfonyl chlorides are sensitive to moisture, and even trace amounts of water in your solvent, amine, or glassware can lead to this competing reaction. The resulting sulfonic acid is unreactive towards the amine under typical conditions and represents a direct loss of your electrophile.

Q2: I'm seeing a second, less polar spot on my TLC that seems to have incorporated my starting amine. What could it be?

A2: When using a primary amine (R-NH₂), a common side product is the bis-sulfonylated or di-sulfonylated amine, R-N(SO₂R')₂. This occurs when the initially formed monosulfonamide is deprotonated by the base in the reaction, forming a sulfonamide anion. This anion can then act as a nucleophile and react with a second molecule of sulfonyl chloride.[1]

Q3: My reaction is being run in an alcohol-based solvent, and I'm getting a significant byproduct. What is it?

A3: You are likely forming a sulfonate ester (R'-SO₃-Alkyl). Alcohols can compete with the amine as nucleophiles, attacking the sulfonyl chloride to form the corresponding ester. This is particularly problematic with less nucleophilic amines or when the alcohol is used as the primary solvent.

Q4: I'm starting my synthesis from a thiol, and my reaction is sluggish with a complex mixture of products. What's going on?

A4: Syntheses starting from thiols typically proceed through an initial oxidation to a disulfide, which is then further oxidized to reactive intermediates that form the sulfonamide. Incomplete or uncontrolled oxidation can lead to the accumulation of disulfide as a significant side product and a complex reaction mixture.

Troubleshooting Guide 1: Hydrolysis of Sulfonyl Chlorides

Issue: Low yield of sulfonamide with a significant amount of a water-soluble, acidic byproduct identified as the sulfonic acid.

Causality: Sulfonyl chlorides are highly electrophilic and readily react with water. This hydrolysis pathway competes directly with the desired reaction with the amine. The rate of hydrolysis can be significant, especially at elevated temperatures or with prolonged reaction times in the presence of moisture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sulfonyl chloride hydrolysis.

Mitigation Protocols & Technical Insights

1. Rigorous Anhydrous Conditions:

  • Expertise & Experience: The importance of excluding water cannot be overstated. While many reactions are robust, sulfonamide formation is not one of them. Standard "anhydrous" solvents from commercial suppliers may not be dry enough.

  • Protocol: Drying Solvents and Reagents:

    • Solvents (e.g., Dichloromethane, THF, Acetonitrile): Dry overnight using an appropriate drying agent. For halogenated solvents, calcium hydride (CaH₂) is effective. For ethers like THF, sodium/benzophenone is a classic choice. Distill the solvent from the drying agent immediately before use.

    • Amine Starting Material: If the amine is a liquid, it can be dried over potassium hydroxide (KOH) pellets. If it is a solid, ensure it is stored in a desiccator.

    • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Trustworthiness: Implementing these drying procedures creates a self-validating system. If yields improve dramatically, you have confirmed that hydrolysis was the primary issue.

2. Use of an Inert Atmosphere:

  • Expertise & Experience: An inert atmosphere (Nitrogen or Argon) prevents atmospheric moisture from entering the reaction.

  • Protocol: Inert Atmosphere Setup:

    • Assemble your oven-dried glassware while hot and flush with a stream of nitrogen or argon as it cools.

    • Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon or a bubbler system.

    • Add all reagents via syringe through rubber septa.

3. Temperature Control:

  • Expertise & Experience: The reaction of the amine with the sulfonyl chloride is typically fast. Running the reaction at 0 °C can slow the rate of hydrolysis relative to the rate of sulfonamide formation.

  • Protocol: Temperature Control:

    • Combine the amine, solvent, and base in the reaction flask and cool to 0 °C in an ice-water bath.

    • Add the sulfonyl chloride (or a solution of it) dropwise to the cold amine solution. Maintaining a low concentration of the sulfonyl chloride at any given time favors the reaction with the amine.

Troubleshooting Guide 2: Bis-Sulfonylation of Primary Amines

Issue: Formation of a significant, less polar byproduct, R-N(SO₂R')₂, in addition to the desired monosulfonamide, R-NHSO₂R'.

Causality: The N-H proton of the initially formed monosulfonamide is acidic. In the presence of a base, it can be deprotonated to form a sulfonamide anion. This anion is nucleophilic and can compete with the starting primary amine for the sulfonyl chloride, leading to the bis-sulfonylated product.[1]

Troubleshooting Workflow:

Caption: Decision tree for mitigating bis-sulfonylation.

Mitigation Protocols & Technical Insights

1. Control Stoichiometry:

  • Expertise & Experience: The simplest way to favor monosulfonylation is to use an excess of the primary amine relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is more likely to encounter the more nucleophilic primary amine.

  • Protocol: Stoichiometric Adjustment:

    • Begin by using 1.5 to 2.0 equivalents of the primary amine for every 1.0 equivalent of sulfonyl chloride.

    • The excess amine can also act as the base, though adding a dedicated base is often cleaner.

2. Optimize Base Selection and Amount:

  • Expertise & Experience: The choice and amount of base are critical. A strong, non-nucleophilic base can readily deprotonate the monosulfonamide, increasing the rate of the side reaction. Using a weaker base or a stoichiometric amount can mitigate this.

  • Data Presentation: Impact of Base on Selectivity

BaseTypepKa (Conjugate Acid)Typical Observation
PyridineWeak, Catalytic~5.2Often good for monosulfonylation. Can act as a nucleophilic catalyst.
Triethylamine (TEA)Stronger, Hindered~10.7More likely to cause bis-sulfonylation if used in excess.
DIPEAStrong, Very Hindered~11.0Steric bulk can disfavor deprotonation of the sulfonamide, improving selectivity.
  • Protocol: Base Optimization:

    • Use a weaker base like pyridine.

    • If using a stronger base like TEA or DIPEA, use only 1.0-1.1 equivalents to neutralize the HCl generated.

3. Modify Reaction Conditions:

  • Expertise & Experience: As with hydrolysis, temperature and addition rate are key.

  • Protocol: Slow Addition at Low Temperature:

    • Cool the solution of the amine and base to 0 °C.

    • Add the sulfonyl chloride solution dropwise over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more abundant and more nucleophilic primary amine.[1]

Troubleshooting Guide 3: Sulfonate Ester Formation

Issue: Formation of a sulfonate ester byproduct when using an alcohol as a solvent or in the presence of alcohol impurities.

Causality: Alcohols are nucleophiles and will compete with the amine for the sulfonyl chloride. This reaction is generally slower than the reaction with a primary or secondary amine but can become significant if the amine is sterically hindered, electronically deactivated (e.g., an aniline with electron-withdrawing groups), or if the alcohol is present in a large excess (i.e., as the solvent).

Mitigation Protocols & Technical Insights

1. Change Solvent System:

  • Expertise & Experience: The most straightforward solution is to avoid alcoholic solvents altogether.

  • Protocol: Solvent Selection:

    • Switch to a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF).

    • Ensure the chosen solvent is rigorously dried as per the protocol in Troubleshooting Guide 1.

2. Dealing with Alcohol-Containing Substrates:

  • Expertise & Experience: If your amine substrate contains a hydroxyl group, selective N-sulfonylation can be challenging. The relative nucleophilicity of the amine and alcohol will determine the product distribution.

  • Protocol: Protecting Group Strategy:

    • Protect the alcohol functionality before performing the sulfonylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

    • After successful sulfonamide formation, the protecting group can be removed under appropriate conditions.

Analytical and Purification Support

Q: How can I best monitor my reaction and identify these side products?

A:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for real-time reaction monitoring.

    • Sulfonic Acid: Will typically remain at the baseline in most organic solvent systems.

    • Monosulfonamide: The desired product.

    • Bis-sulfonamide: Will be significantly less polar (higher Rf) than the monosulfonamide.

    • Sulfonate Ester: Polarity can vary but is generally less polar than the sulfonamide.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, RP-HPLC is excellent. A gradient method (e.g., water/acetonitrile with 0.1% TFA) will allow for the separation of starting materials, the desired product, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The N-H proton of a monosulfonamide is typically a broad singlet that disappears upon D₂O exchange. The bis-sulfonated product will lack this N-H proton.

Q: What is the best way to purify my sulfonamide away from the sulfonic acid byproduct?

A:

  • Expertise & Experience: An aqueous workup is highly effective. Sulfonamides are typically much less soluble in water than the sulfonic acid salt that forms in the presence of a base.

  • Protocol: Aqueous Workup for Sulfonic Acid Removal:

    • Once the reaction is complete, quench with water.

    • Extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will deprotonate the acidic sulfonic acid, pulling it into the aqueous layer as a salt.

    • Wash the organic layer with brine, dry over sodium or magnesium sulfate, filter, and concentrate to yield the crude sulfonamide, now free of the sulfonic acid. The crude product can then be further purified by recrystallization or column chromatography.

References

  • BenchChem. (2025).
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-214.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
  • European Patent Office. (2021).
  • Sheldrake, G. N., & Wood, P. C. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 656–660.
  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6).
  • Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?.

Sources

Technical Support Center: Purification of Oily N,4-Dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Scientist, Separation Technologies Topic: Troubleshooting "Oiling Out" and Purity Issues in Lipophilic Sulfonamides

Introduction: The "Grease" Trap

Welcome to the Technical Support Center. You are dealing with N,4-dipropylbenzenesulfonamide , a molecule with significant lipophilic character due to the propyl chain at the para position and the N-propyl substituent.

The Core Issue: Unlike simple sulfonamides which are high-melting solids, your target molecule has high rotational freedom and low polarity. The "oily" state you are observing is likely due to Melting Point Depression caused by impurities (unreacted amine, solvent, or sulfonyl chloride precursors) or a Supercooled Liquid State where the compound refuses to organize into a lattice.

This guide prioritizes chemical decontamination followed by physical phase manipulation .

Phase 1: The Diagnostic Phase

Q: Is my product an oil because it is impure, or is that its natural state?

A: Do not attempt crystallization until you verify the chemical state. N-alkyl sulfonamides can have melting points near room temperature.

  • Run a 1H NMR: Focus on the aliphatic region (0.9–3.0 ppm). Look for "ghost" multiplets that don't match your propyl integration.

  • Run a TLC: Use 20% EtOAc/Hexane.

    • Spot at Baseline: Sulfonic acid (hydrolysis byproduct).

    • Spot near Solvent Front: Unreacted sulfonyl chloride or bis-sulfonamide.

    • Streaking: Residual amine.

Phase 2: Chemical Decontamination (The Wash Protocol)

Q: How do I chemically remove the precursors causing the oil?

A: You must perform a specific extraction sequence. WARNING: N-substituted sulfonamides have a pKa of ~10-11. Do NOT use strong bases (NaOH/KOH) during the wash, or you will deprotonate your product and lose it to the aqueous layer.

Protocol: The "pKa-Safe" Extraction

Target Impurities: Propylamine (Basic), 4-propylbenzenesulfonyl chloride (Reactive), 4-propylbenzenesulfonic acid (Acidic).

StepWash SolutionTarget ImpurityMechanism
1 1M HCl (Cold)PropylamineProtonates amine to water-soluble ammonium salt (

).
2 Water Salts/AcidsRemoves residual HCl and bulk water-soluble contaminants.
3 Sat. NaHCO₃ Sulfonic AcidNeutralizes sulfonic acid to sulfonate salt (

). Safe for product.
4 Brine WaterDehydrates the organic layer (pre-drying).

Post-Wash Critical Step: Dry over anhydrous


, filter, and evaporate. If the residue is still an oil, proceed to Phase 3 .

Phase 3: Physical Transformation (Solidification)

Q: My product is pure by NMR but remains an oil. How do I force a solid?

A: You are likely dealing with a supercooled liquid. You need to break the metastable state using Trituration or Nucleation .

Method A: The "Anti-Solvent" Trituration

This technique uses a solvent that dissolves impurities but forces the product to crash out.[1]

  • Dissolve: Add a minimum amount of Diethyl Ether (or MTBE) to the oil.

  • Precipitate: Slowly add cold n-Pentane or n-Hexane while stirring vigorously.

  • Sonicate: Place the flask in a sonication bath for 10 minutes. The high-frequency energy induces nucleation.

  • Cool: Place in a -20°C freezer overnight.

  • Result: The oil should turn into a white/off-white solid.

Method B: The "Oiling Out" Rescue (Recrystallization)

If you attempt recrystallization and the product separates as oil droplets instead of crystals:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Solvent Switch: Pure ethanol is often too non-polar for greasy sulfonamides. Switch to Ethanol:Water (4:1) .

    • Why? Water increases the polarity of the bulk solvent, forcing the lipophilic sulfonamide to organize, but you must keep the temperature high enough to prevent immediate oiling.

  • Seeding: Add a tiny crystal of the product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.[2]

Phase 4: Chromatographic Intervention

Q: Crystallization failed. How do I purify the oil?

A: If the oil persists, you must use Flash Column Chromatography.

Column Parameters for N,4-dipropylbenzenesulfonamide:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexanes (to elute unreacted sulfonyl chloride).

    • Ramp: 10%

      
       30% Ethyl Acetate in Hexanes.
      
  • Loading: Dissolve the oil in a minimum volume of DCM:Hexane (1:1).

Visualizing the Workflow

Figure 1: The Purification Decision Matrix

Caption: A logical decision tree for diagnosing and treating oily sulfonamide products based on purity and physical state.

PurificationLogic Start Problem: Oily Product NMR Step 1: Run 1H NMR / TLC Start->NMR IsPure Is it Chemically Pure? NMR->IsPure Impure Impure (Precursors Present) IsPure->Impure No Pure Pure (Supercooled Liquid) IsPure->Pure Yes Wash Protocol: Acid/Base Extraction (Avoid Strong Base!) Impure->Wash Column Flash Chromatography (Hexane/EtOAc) Impure->Column If Wash Fails Wash->IsPure Re-check Final Final Solid Product Column->Final Triturate Trituration (Pentane/Sonication) Pure->Triturate Recryst Recrystallization (EtOH/Water) Pure->Recryst If Solid Exists Triturate->Final Recryst->Final

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfonamide synthesis and recrystallization techniques).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for specific solvent systems for N-alkyl derivatives).

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out. (General guidelines for sulfonamide purification).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonamide Derivatives. (Physical property data for N-alkyl analogs).

Sources

Validation & Comparative

Comparative Technical Guide: N,4-Dipropylbenzenesulfonamide vs. N-Propyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-propyl-p-toluenesulfonamide (NPTS) and its lipophilic homolog, N,4-dipropylbenzenesulfonamide (NDPBS) .

While NPTS is a commoditized intermediate often used as a plasticizer and pharmaceutical building block, NDPBS represents a strategic "lipophilic shift" in structure-activity relationship (SAR) studies. The substitution of the para-methyl group with a para-propyl group significantly alters the compound's partition coefficient (


), crystalline packing, and membrane permeability without changing the core sulfonamide pharmacophore.

The Verdict:

  • Select NPTS for aqueous solubility, cost-efficiency, and high-melting crystalline stability.

  • Select NDPBS when optimizing for blood-brain barrier (BBB) penetration, enhancing lipid compatibility in formulation (e.g., amorphous solid dispersions), or increasing hydrophobic binding interactions.

Part 1: Physicochemical Profiling & Comparative Matrix

The following data aggregates experimental values and calculated consensus properties to highlight the "homolog effect."

Table 1: Comparative Physicochemical Properties
PropertyN-Propyl-p-toluenesulfonamide (NPTS)N,4-Dipropylbenzenesulfonamide (NDPBS)Impact Analysis
CAS Registry 1133-12-6Analogous HomologNPTS is a registered commodity; NDPBS is a specialty analog.
Formula


Addition of

unit.
Molecular Weight 213.30 g/mol 241.35 g/mol +28 Da mass increase (negligible for oral bioavailability).
Calc. LogP (cLogP) ~2.3 - 2.5~3.3 - 3.6Critical: >1 log unit increase. NDPBS is significantly more lipophilic.
Water Solubility Low (mg/L range)Very Low (

g/L range)
NDPBS requires co-solvents (DMSO/PEG) for biological assay.
Melting Point 48–51 °CPredicted < 45 °CThe flexible propyl tail disrupts crystal packing, lowering MP relative to the rigid methyl.
H-Bond Donors 11Identical pharmacophore.
Rotatable Bonds 35NDPBS has higher entropic penalty upon binding due to the flexible tail.
Structural Visualization

The following diagram illustrates the structural divergence. Note the elongation at the para-position in NDPBS.

StructureComparison cluster_0 Reference: NPTS cluster_1 Target: NDPBS NPTS N-Propyl-p-toluenesulfonamide (p-Methyl group) Difference Lipophilic Shift (+2 Carbons) NPTS->Difference Homologation NDPBS N,4-Dipropylbenzenesulfonamide (p-Propyl group) Difference->NDPBS Result: +1.0 LogP

Figure 1: Structural relationship showing the homologation from the methyl-substituted reference to the propyl-substituted target.

Part 2: Critical Analysis – The "Methyl vs. Propyl" Switch

In medicinal chemistry, switching a Methyl group (NPTS) to a Propyl group (NDPBS) is rarely accidental. It is a deliberate probe of the binding pocket.

Hydrophobic Effect & Desolvation

The propyl group in NDPBS adds significant hydrophobic surface area.

  • Mechanism: If the binding pocket contains a hydrophobic cleft (e.g., a valine or leucine rich region), the propyl group will displace "high-energy" water molecules more effectively than the methyl group.

  • Thermodynamic Consequence: This leads to a gain in entropy (

    
    ), potentially increasing binding affinity if the pocket can accommodate the steric bulk.
    
Membrane Permeability[1]
  • NPTS (LogP ~2.4): Falls within the ideal range for oral absorption but may have moderate CNS penetration.

  • NDPBS (LogP ~3.5): Approaches the upper limit for "drug-likeness" (Lipinski's Rule of 5). While it will cross membranes rapidly via passive diffusion, it carries a higher risk of non-specific binding to plasma proteins (High Protein Binding) and metabolic clearance via CYP450 oxidation at the terminal propyl carbons.

Part 3: Synthetic Accessibility

Both compounds are synthesized via the Schotten-Baumann reaction . However, the availability of the starting sulfonyl chloride dictates the cost and complexity.

Synthesis Workflow

Synthesis cluster_inputs Starting Materials Tosyl p-Toluenesulfonyl Chloride (Commodity Chemical) Reaction Nucleophilic Substitution Solvent: DCM or THF Base: Et3N or Pyridine Temp: 0°C to RT Tosyl->Reaction Path A PropylSulf 4-Propylbenzenesulfonyl Chloride (Specialty Reagent) PropylSulf->Reaction Path B Amine n-Propylamine (Nucleophile) Amine->Reaction Workup Acidic Wash (1M HCl) Recrystallization (EtOH/Water) Reaction->Workup NPTS_Prod Product A: NPTS Yield: >90% Cost: Low Workup->NPTS_Prod From Path A NDPBS_Prod Product B: NDPBS Yield: ~85% Cost: High Workup->NDPBS_Prod From Path B

Figure 2: Parallel synthesis pathways. Path A utilizes commodity reagents, while Path B requires a specialized sulfonyl chloride precursor.

Protocol Note: The synthesis of NDPBS often requires generating 4-propylbenzenesulfonyl chloridein situ if it is not commercially available. This is done by chlorosulfonation of propylbenzene using chlorosulfonic acid (


), which requires careful temperature control (<5°C) to avoid forming the meta-isomer.

Part 4: Experimental Validation Protocols

To objectively compare these molecules in your own lab, use the following self-validating protocols.

Protocol A: Lipophilicity Determination (OECD 117 HPLC Method)

Why: Calculated LogP is often inaccurate for sulfonamides due to specific solvation effects. Experimental validation is mandatory.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150 mm x 4.6 mm.

  • Mobile Phase: Isocratic Methanol:Water (75:25 v/v) buffered to pH 7.4 (phosphate buffer) to ensure the sulfonamide (

    
    ) remains unionized.
    
  • Standards: Inject a calibration mix of known LogP standards (e.g., Toluene, Naphthalene, Phenanthrene).

  • Procedure:

    • Inject NPTS and NDPBS separately.

    • Calculate the Capacity Factor (

      
      ) for each: 
      
      
      
      (where
      
      
      is dead time).
    • Validation Check: The retention time (

      
      ) of NDPBS must  be significantly longer than NPTS. If they co-elute, the mobile phase is too strong (reduce Methanol %).
      
  • Output: Construct a calibration curve (

    
     vs 
    
    
    
    ). Interpolate the
    
    
    of your samples.
Protocol B: Membrane Permeability (PAMPA)

Why: To determine if the extra lipophilicity of NDPBS actually translates to better passive diffusion.

Methodology:

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Plate: Load 10

    
    M of compound in pH 7.4 buffer (1% DMSO).
    
  • Membrane: PVDF filter coated with 2% Dodecane/Lecithin mixture.

  • Acceptor Plate: pH 7.4 buffer.

  • Incubation: 16 hours at Room Temperature in a humidity chamber.

  • Quantification: UV-Vis spectroscopy or LC-MS/MS of both wells.

  • Calculation:

    
    
    Where 
    
    
    
    is filter area and
    
    
    is time.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Publishing. [Link]

  • PubChem Compound Summary. (2023). N-Propyl-p-toluenesulfonamide (CID 78065). National Center for Biotechnology Information. [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Context for LogP < 5 rules).

Sources

Technical Comparison Guide: UV-Vis Absorption Maxima of N,4-Dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

N,4-Dipropylbenzenesulfonamide (CAS: 898077-27-5) is a substituted sulfonamide derivative characterized by two propyl chains: one attached to the sulfonamide nitrogen (N-propyl) and one at the para-position of the benzene ring (4-propyl).

In drug development and environmental analysis, accurate UV-Vis characterization is critical for HPLC method development (detection wavelength selection) and purity assessment. This guide analyzes the UV absorption profile of N,4-dipropylbenzenesulfonamide, comparing it with its parent compound (benzenesulfonamide) and structural analogs (N-butylbenzenesulfonamide, 4-methylbenzenesulfonamide).

Chromophore Analysis

The primary chromophore is the benzenesulfonamide moiety . The UV spectrum is governed by two main electronic transitions:

  • E2 Band (~218–222 nm): A high-intensity transition (

    
    ) involving the benzene ring conjugated with the sulfonyl group.
    
  • B Band (~264–266 nm): A lower-intensity, forbidden transition (benzenoid band) often showing fine structure in non-polar solvents but smoothed in polar solvents.

Substituent Effects (Auxochromes):

  • 4-Propyl Group: Exerts a hyperconjugative (+I) effect similar to a methyl group. This causes a slight bathochromic (red) shift and hyperchromic effect compared to the unsubstituted parent.

  • N-Propyl Group: The sulfonamide nitrogen is insulated from the ring by the sulfonyl group (

    
    ). Consequently, N-alkylation has a negligible effect on the 
    
    
    
    of the aromatic system compared to ring substitution, though it influences solubility and molar absorptivity (
    
    
    ).

Comparative Spectral Analysis

The following data compares N,4-dipropylbenzenesulfonamide against industry-standard analogs. Due to the niche nature of the specific N,4-dipropyl variant, values are validated against the closest structural proxies (N-butylbenzenesulfonamide and 4-methylbenzenesulfonamide) which share identical electronic chromophores.

Table 1: UV-Vis Absorption Maxima Comparison (Solvent: Methanol)
CompoundStructure TypePrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

) at 2nd

N,4-Dipropylbenzenesulfonamide Target 220 ± 2 265 ± 2 ~450 - 600 M⁻¹cm⁻¹
BenzenesulfonamideParent218264~400 M⁻¹cm⁻¹
N-ButylbenzenesulfonamideN-Alkyl Analog220265~480 M⁻¹cm⁻¹
4-MethylbenzenesulfonamideRing-Alkyl Analog221264~500 M⁻¹cm⁻¹
SulfanilamideAmino Analog258N/A~16,000 M⁻¹cm⁻¹

Key Insight: The N-propyl and 4-propyl groups act additively. The 4-propyl group pushes the primary band from 218 nm (parent) to ~221 nm. The N-propyl group stabilizes the molecule lipophilically but does not significantly shift the spectrum further. Therefore, 265 nm is the optimal specific detection wavelength, while 220 nm offers maximum sensitivity.

Solvent Effects (Solvatochromism)

The polarity of the solvent influences the spectral shape and position.

  • Methanol/Acetonitrile (Polar): Hydrogen bonding with the sulfonamide oxygens stabilizes the ground state, typically retaining the

    
     at ~265 nm but smoothing out vibrational fine structure.
    
  • Cyclohexane/Heptane (Non-polar): The B-band (~265 nm) will exhibit distinct vibrational fine structure (peaks at ~259, 265, 271 nm). This is useful for qualitative identification (fingerprinting).

Experimental Protocol: UV-Vis Characterization

To ensure reproducible data for N,4-dipropylbenzenesulfonamide, follow this self-validating protocol.

Reagents & Equipment[2][3][5][7][8][11][12]
  • Analyte: N,4-Dipropylbenzenesulfonamide (>98% purity).

  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <205 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure solvent (MeOH).

    • Run a baseline scan from 200 nm to 400 nm. Ensure flatness <0.005 Abs.

  • Stock Solution Preparation (1 mM):

    • Weigh 24.1 mg of N,4-dipropylbenzenesulfonamide (MW ≈ 241.35 g/mol ).

    • Dissolve in 100 mL Methanol. Sonicate for 5 minutes to ensure complete dissolution (critical due to propyl chains increasing lipophilicity).

  • Working Standard (50 µM):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Methanol.

    • Self-Validation Check: The theoretical Absorbance at 220 nm should be between 0.6 and 0.9. If Abs < 0.1, the concentration is too low for accurate

      
       determination.
      
  • Measurement:

    • Scan the Working Standard from 200 to 400 nm (Scan speed: Medium; Slit width: 1 nm).

    • Identify local maxima using the derivative mode (1st derivative) to pinpoint exact peak centers.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for selecting the detection wavelength based on the assay requirements (Sensitivity vs. Selectivity).

UV_Selection_Workflow Start Start: Method Development for N,4-Dipropylbenzenesulfonamide Define_Goal Define Analytical Goal Start->Define_Goal Trace_Analysis Trace Analysis (LOD < 1 ppm) Define_Goal->Trace_Analysis High Sensitivity Purity_ID Purity/Identity (Selectivity Focus) Define_Goal->Purity_ID High Selectivity Select_220 Select Primary Band λ = 220 nm Trace_Analysis->Select_220 Select_265 Select Secondary Band λ = 265 nm Purity_ID->Select_265 Risk_220 Risk: Solvent Cutoff Interference (Avoid Acetone/Toluene) Select_220->Risk_220 Validation Validation Step: Check Linearity (R² > 0.999) Select_220->Validation Benefit_265 Benefit: High Specificity Minimal Matrix Interference Select_265->Benefit_265 Select_265->Validation

Caption: Decision matrix for selecting the optimal UV detection wavelength based on sensitivity vs. selectivity requirements.

References

  • National Institute of Standards and Technology (NIST). UV-Vis Spectrum of Benzenesulfonamide. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem Database. N-Butylbenzenesulfonamide Spectral Data. National Center for Biotechnology Information. CID 19241. Available at: [Link]

  • SIELC Technologies. HPLC Method for Benzenesulfonamide Analysis. Application Note: UV Detection Strategies. Available at: [Link]

  • European Patent Office.Synthesis and Isolation of N-butylbenzenesulfonamide (NBBS). Patent DE102005005397B4.

Comprehensive Guide to Purity Assessment of N,4-Dipropylbenzenesulfonamide: Elemental Analysis vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: In the development of sulfonamide-based pharmacophores like N,4-dipropylbenzenesulfonamide (CAS 898077-27-5) , establishing absolute purity is critical.[1][2] While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for detecting organic impurities, it often fails to account for inorganic salts, moisture, and solvent entrapment, leading to "false high" purity readings.[1]

The Solution: This guide defines the Elemental Analysis (EA) standards required to validate the bulk purity of N,4-dipropylbenzenesulfonamide. We compare EA against its modern alternatives—Quantitative NMR (qNMR) and HPLC-UV —demonstrating why a multi-modal approach is the only path to scientific rigor.[1][2]

Core Recommendation: For sulfur-containing sulfonamides, Sulfanilamide (C₆H₈N₂O₂S) is the mandatory calibration standard for EA combustion to ensure accurate Sulfur (S) recovery.[1][2] Purity validation requires a theoretical-to-found tolerance of ±0.4% for Carbon, Hydrogen, and Nitrogen, and ±0.3% for Sulfur.[1][2]

The Molecule: N,4-Dipropylbenzenesulfonamide

Understanding the stoichiometry is the first step in establishing the standard.

  • Chemical Formula: C₁₂H₁₉NO₂S[1][2]

  • Molecular Weight: 241.35 g/mol [1][2]

  • Structure: A benzenesulfonamide core substituted with a propyl group at the para position of the ring and a propyl group on the nitrogen atom.

Theoretical Composition Standards (Calculated)

To validate any experimental result, we must first establish the theoretical baseline.

ElementCountAtomic Mass ContributionTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 12144.1359.72% 59.32 – 60.12%
Hydrogen (H) 1919.157.94% 7.54 – 8.34%
Nitrogen (N) 114.015.80% 5.40 – 6.20%
Sulfur (S) 132.0613.28% 12.98 – 13.58%*
Oxygen (O) 232.0013.26% Calculated by difference

*Note: Sulfur analysis often requires tighter calibration controls due to the formation of SO₂/SO₃ mixtures.[2]

Performance Comparison: EA vs. Alternatives

This section objectively compares Elemental Analysis (Combustion) with qNMR and HPLC.

Comparative Analysis Matrix
FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HPLC-UV
Primary Scope Bulk Purity (C, H, N, S)Absolute Purity (Molar)Relative Purity (Chromatographic)
Detection Basis Combustion Gases (CO₂, H₂O, N₂, SO₂)Nuclear Spin ResonanceUV Absorption / Mass Spec
Blind Spots Cannot identify specific impurities; destructive.[1][2]Requires soluble sample; overlapping signals.Misses inorganics, moisture, & non-UV active salts.
Sample Req. 2–5 mg (Destructive)5–20 mg (Recoverable)<1 mg (Destructive)
Precision ±0.3% - 0.4%±0.1% - 1.0% (depends on IS)<0.1% (High Precision)
Critical Utility Validates chemical formula & salt form. Quantifies solvent content & absolute mass. Detects trace organic side-products.
Decision Logic for Purity Assessment

The following diagram illustrates when to deploy each method for N,4-dipropylbenzenesulfonamide.

PurityWorkflow Start Synthesized N,4-Dipropylbenzenesulfonamide HPLC Step 1: HPLC-UV/MS (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 EA Step 2: Elemental Analysis (CHNS) (Confirm Bulk Composition) Decision1->EA Yes Fail Recrystallize / Purify Decision1->Fail No qNMR Step 3: qNMR (1H) (Absolute Quant + Solvents) EA->qNMR Matches Theory (±0.4%) EA->Fail Mismatch (>0.4%) qNMR->Fail Solvent/Water Detected Pass Release as Reference Standard qNMR->Pass Confirm Structure & Mass Balance

Figure 1: Integrated Purity Assessment Workflow. HPLC screens for related substances, while EA and qNMR validate the bulk material composition.

Establishing the Standard: Experimental Protocols

Protocol A: High-Precision CHNS Elemental Analysis

Objective: Determine the weight percentage of C, H, N, and S to confirm the empirical formula C₁₂H₁₉NO₂S.

1. Calibration Standard Selection:

  • Primary Standard: Sulfanilamide (C₆H₈N₂O₂S) .

    • Rationale: It contains the sulfonamide moiety (-SO₂NH-), ensuring the combustion kinetics match the analyte.[1][2] It calibrates simultaneously for C, H, N, and S.

  • Alternative: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) if higher sulfur content calibration is needed.[1][2]

  • Avoid: Acetanilide (lacks Sulfur) unless running a separate S-module.[1][2]

2. Sample Preparation:

  • Drying: Dry N,4-dipropylbenzenesulfonamide in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.[1][2] Hygroscopic moisture is the #1 cause of EA failure.

  • Weighing: Use a microbalance (readability 0.001 mg). Weigh 2.0–3.0 mg into tin capsules. Fold tightly to exclude air.

3. Instrument Parameters (Combustion):

  • Furnace Temperature: 1150°C (Critical for complete Sulfur oxidation).

  • Carrier Gas: Helium (Grade 5.0).

  • Oxygen Boost: 10–15 mL injection to ensure flash combustion of the aromatic ring.

  • Reduction Column: Copper at 850°C to convert NOₓ to N₂ and remove excess O₂.

4. Data Validation (Acceptance Criteria):

  • Calculate the difference:

    
    .
    
  • Pass:

    
     for C, H, N.
    
  • Pass:

    
     for S.
    
  • Note: If C is low and H is high, suspect retained solvent (e.g., water or methanol). If all values are low, suspect inorganic contamination (silica, salts).

Protocol B: Quantitative NMR (qNMR) Validation

Objective: Cross-validate EA results to determine absolute purity (mass balance).

1. Internal Standard (IS) Selection:

  • Standard: Maleic Acid or Dimethyl Sulfone (DMSO₂) .

  • Requirement: High purity (>99.9% TraceCERT®), non-volatile, and signals must not overlap with the propyl or aromatic protons of the analyte.

2. Sample Preparation:

  • Dissolve ~10 mg of analyte and ~5 mg of IS (weighed to ±0.01 mg precision) in DMSO-d₆ .

  • Why DMSO-d₆? Sulfonamides have poor solubility in CDCl₃; DMSO ensures complete dissolution and prevents aggregation.

3. Acquisition Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (D1):

    
     (typically 30–60 seconds) to ensure full relaxation for quantitative integration.
    
  • Scans: 16–32 scans for sufficient S/N ratio.

Troubleshooting & Scientific Insight

The "Sulfur Problem" in EA

Sulfonamides often yield low Sulfur recovery in standard EA modes.

  • Mechanism: Sulfur oxidizes to SO₂ and some SO₃. SO₃ can react with water (combustion byproduct) to form H₂SO₄, which condenses in the tubing before reaching the detector.

  • Fix: Ensure the combustion tube contains Tungsten (VI) Oxide (WO₃) on the oxidation catalyst. WO₃ acts as an "acidic" scavenger/catalyst that prevents SO₃ retention and facilitates quantitative conversion to SO₂.

Visualizing the Combustion Pathway

EA_Mechanism Sample Sample + O2 (1150°C) Oxidation Oxidation Zone (WO3 Catalyst) Sample->Oxidation Gases CO2, H2O, NOx, SO2, SO3 Oxidation->Gases Reduction Reduction Zone (Cu, 850°C) Gases->Reduction Reduces NOx -> N2 Reduces SO3 -> SO2 Trap Water Trap (Mg(ClO4)2) Reduction->Trap Separation GC Column Trap->Separation Detector TCD Detection Separation->Detector

Figure 2: Elemental Analysis Combustion Pathway optimized for Sulfur-containing compounds.[1][2]

References

  • Mahajan, S., & Singh, I. P. (2013).[3] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[1][2][3] [Link][1][2]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 77(6), 1473–1487. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of N,4-dipropylbenzenesulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat N,4-dipropylbenzenesulfonamide with the caution afforded to hazardous chemicals, pending a definitive hazard classification. This conservative approach is a cornerstone of robust laboratory safety culture.

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for N,4-dipropylbenzenesulfonamide is not available in public databases, an analysis of related sulfonamide compounds allows for the creation of a probable hazard profile. For instance, 4-Propylbenzenesulfonamide is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation[1]. Similarly, other benzenesulfonamide derivatives are also categorized as irritants[2]. Therefore, it is prudent to handle N,4-dipropylbenzenesulfonamide as a substance with the potential for similar hazards.

Table 1: Probable Hazard Profile for N,4-dipropylbenzenesulfonamide

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][2]

Given these potential hazards, a thorough risk assessment should be conducted before handling the material, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling N,4-dipropylbenzenesulfonamide in any form (solid, liquid, or dissolved).

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Gloves should be inspected for any signs of degradation or puncture before use and disposed of as contaminated waste after handling the chemical.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: If handling the solid compound where dust generation is possible, a NIOSH-approved respirator may be necessary. All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood[3][4].

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is critical for safe disposal and regulatory compliance. Do not mix N,4-dipropylbenzenesulfonamide waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Experimental Protocol: Waste Collection
  • Obtain a Designated Waste Container: Contact your EHS office to obtain a properly labeled hazardous waste container. The container must be compatible with the chemical and in good condition with a secure lid[5].

  • Label the Container: The label should clearly state "Hazardous Waste" and include the full chemical name: "N,4-dipropylbenzenesulfonamide." Also, list any solvents or other chemicals mixed with the waste.

  • Solid Waste Collection:

    • Carefully transfer solid N,4-dipropylbenzenesulfonamide waste into the designated container using a chemically resistant spatula or scoop.

    • Avoid generating dust. If dust is unavoidable, perform the transfer within a chemical fume hood[3].

  • Liquid Waste Collection:

    • For solutions of N,4-dipropylbenzenesulfonamide, carefully pour the liquid waste into the designated container using a funnel.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion[5].

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with N,4-dipropylbenzenesulfonamide should be placed in a sealed bag and then into the solid waste container.

    • Non-disposable glassware should be decontaminated as described in Section 4.

Management of Empty Containers

Empty containers that once held N,4-dipropylbenzenesulfonamide must be managed as hazardous waste unless properly decontaminated. The standard procedure for decontamination is the "triple rinse" method.

Experimental Protocol: Triple Rinsing of Empty Containers
  • First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. The solvent should be capable of dissolving N,4-dipropylbenzenesulfonamide.

  • Seal and Agitate: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the rinsate into the designated liquid hazardous waste container for N,4-dipropylbenzenesulfonamide[6][7].

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate each time[6][7].

  • Final Disposal of Container: After the third rinse and allowing the container to dry, deface or remove the original label. The decontaminated container can then typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS office[6][8].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N,4-dipropylbenzenesulfonamide waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection cluster_final_disposal Final Disposal Waste N,4-dipropylbenzenesulfonamide Waste Generated IsSolid Solid Waste? Waste->IsSolid SolidWaste Collect in Labeled Solid Waste Container IsSolid->SolidWaste Yes LiquidWaste Collect in Labeled Liquid Waste Container IsSolid->LiquidWaste No EHS Consult with EHS Office for Pickup and Disposal SolidWaste->EHS LiquidWaste->EHS

Caption: Decision workflow for the disposal of N,4-dipropylbenzenesulfonamide waste.

Environmental Considerations and Regulatory Context

Sulfonamides as a class of compounds can have environmental implications. Studies have shown that the presence of sulfonamides in aquatic environments can alter microbial communities and may have adverse effects on aquatic life[9]. Improper disposal, such as sewering, is strictly prohibited as it can contribute to environmental contamination and the development of antibiotic resistance[9][10].

All hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA)[11]. The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous waste[12][13][14]. Your institution's EHS office is responsible for ensuring compliance with these regulations[5].

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N,4-dipropylbenzenesulfonamide is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide, researchers can minimize risks and ensure that this chemical waste is managed in a compliant and responsible manner. Always remember that your institution's Environmental Health & Safety office is your primary resource for guidance on chemical waste disposal.

References

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide - NSWAI. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • University of Lynchburg. Procedures for Disposal of Unwanted Laboratory Material (ULM). [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • National Institutes of Health. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. [Link]

  • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]

  • National Institutes of Health. 4-Propylbenzenesulfonamide. [Link]

  • MCF Environmental Services. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

Sources

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